(Rac)-AZD8186
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H25F2N3O4 |
|---|---|
Peso molecular |
457.5 g/mol |
Nombre IUPAC |
8-[1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide |
InChI |
InChI=1S/C24H25F2N3O4/c1-14(27-18-11-16(25)10-17(26)12-18)19-8-15(24(31)28(2)3)9-20-21(30)13-22(33-23(19)20)29-4-6-32-7-5-29/h8-14,27H,4-7H2,1-3H3 |
Clave InChI |
LMJFJIDLEAWOQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC2=C1OC(=CC2=O)N3CCOCC3)C(=O)N(C)C)NC4=CC(=CC(=C4)F)F |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-AZD8186: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), key components of the PI3K/AKT/mTOR signaling pathway. This pathway is frequently dysregulated in cancer, playing a crucial role in tumor cell growth, survival, and proliferation. AZD8186 has demonstrated significant anti-neoplastic activity, particularly in tumors characterized by the loss of the tumor suppressor PTEN, which leads to a dependency on PI3Kβ signaling. This technical guide provides a comprehensive overview of the mechanism of action of AZD8186, detailing its molecular targets, downstream signaling effects, and broader metabolic impact. The guide also includes a compilation of key quantitative data, detailed experimental methodologies derived from published studies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of Class I PI3Ks.[1][2] By specifically inhibiting these isoforms, AZD8186 aims to provide a more targeted therapeutic approach with potentially reduced toxicity compared to pan-PI3K inhibitors.[1][3] The primary rationale for its development lies in its potential to effectively treat cancers with specific genetic alterations, most notably the loss of PTEN, a phosphatase that negatively regulates the PI3K pathway.[2][4] In PTEN-deficient tumors, the pathway becomes heavily reliant on the PI3Kβ isoform, creating a therapeutic vulnerability that can be exploited by AZD8186.[4][5]
Core Mechanism of Action: PI3Kβ/δ Inhibition
The primary mechanism of action of AZD8186 is the competitive inhibition of the ATP-binding site of PI3Kβ and, to a lesser extent, PI3Kδ.[6] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger that initiates a cascade of downstream signaling events.
Signaling Pathway Overview
The PI3K/AKT/mTOR pathway is a central regulator of cellular processes. Upon activation by growth factors or other stimuli, PI3K phosphorylates PIP2 to generate PIP3. PIP3 recruits and activates AKT (also known as Protein Kinase B), a serine/threonine kinase. Activated AKT then phosphorylates a multitude of downstream substrates, including PRAS40 and tuberous sclerosis complex 2 (TSC2), which ultimately leads to the activation of the mTORC1 complex. mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-BP1. AKT also promotes cell survival by phosphorylating and inhibiting pro-apoptotic factors like the FOXO family of transcription factors.[2][6]
By inhibiting PI3Kβ and PI3Kδ, AZD8186 effectively blocks the production of PIP3, leading to the suppression of this entire downstream signaling cascade.
Quantitative Data Summary
The following tables summarize the in vitro potency and cellular activity of AZD8186 across various PI3K isoforms and cancer cell lines.
Table 1: In Vitro Enzyme Inhibition (IC50)
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kβ | 4 | [2][7] |
| PI3Kδ | 12 | [2][7] |
| PI3Kα | 35 | [2][7] |
| PI3Kγ | 675 | [2][7] |
Table 2: Cellular Activity in PTEN-Null and PIK3CA-Mutant Cell Lines
| Cell Line | Genotype | Assay | IC50/GI50 (nM) | Reference |
| MDA-MB-468 | PTEN-null | pAKT (Ser473) Inhibition | <5 | [1] |
| MDA-MB-468 | PTEN-null | Proliferation (GI50) | 65 | [7] |
| PC3 | PTEN-null | pAKT Inhibition | ~10-300 | [2] |
| LNCaP | PTEN-null | pAKT Inhibition | ~10-300 | [2] |
| LNCaP | PTEN-null | Proliferation (IC50) | 100 ± 92 | [6] |
| HCC70 | PTEN-null | pAKT Inhibition | ~10-300 | [2] |
| BT474 | PIK3CA-mutant | pAKT (Ser473) Inhibition | 752 | [7] |
| BT474 | PIK3CA-mutant | Proliferation (IC50) | 1981 | [7] |
| JEKO | IgM-stimulated | pAKT (Ser473) Inhibition | 17 | [2][7] |
| JEKO | IgM-stimulated | Proliferation (IC50) | 228 | [7] |
Downstream Signaling and Metabolic Effects
AZD8186 treatment leads to a significant reduction in the phosphorylation of key downstream effectors of the PI3K/AKT pathway.
-
AKT Phosphorylation: AZD8186 potently inhibits the phosphorylation of AKT at both Ser473 and Thr308 in PTEN-null cell lines.[2]
-
mTORC1 Substrates: Consequently, the phosphorylation of mTORC1 substrates such as PRAS40 and S6 ribosomal protein is suppressed.[2][8]
-
FOXO3a Translocation: Inhibition of AKT leads to the dephosphorylation of FOXO3a, a transcription factor that promotes the expression of pro-apoptotic genes. This results in the nuclear translocation and activation of FOXO3a.[2]
Beyond the canonical PI3K pathway, AZD8186 has been shown to have broader effects on cellular metabolism, particularly in PTEN-null tumors.[8]
-
Cholesterol Biosynthesis: RNA-seq analysis of AZD8186-treated xenografts revealed a downregulation of genes involved in cholesterol biosynthesis, including HMGCS1, IDI1, and SQLE.[8]
-
Metabolic Stress: Treatment with AZD8186 upregulates markers of metabolic stress, such as PDHK4, which leads to increased phosphorylation of PDH, indicating a reduced carbon flux into the TCA cycle.[8][9]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of AZD8186, based on methodologies described in the cited literature.
In Vitro PI3K Enzyme Assay
This assay quantifies the ability of AZD8186 to inhibit the enzymatic activity of purified PI3K isoforms.
-
Principle: A kinase activity assay, such as the Kinase-Glo® assay, is used to measure the amount of ATP remaining after a kinase reaction. Inhibition of PI3K results in less ATP consumption, leading to a higher luminescent signal.
-
Protocol:
-
Recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes are incubated with a lipid substrate (e.g., PIP2) and ATP in a kinase reaction buffer.
-
Serial dilutions of AZD8186 are added to the reaction wells.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
Kinase-Glo® reagent is added to stop the kinase reaction and initiate a luminescent signal proportional to the remaining ATP concentration.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Western Blot Analysis for Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the PI3K/AKT signaling pathway in cultured cells following treatment with AZD8186.
-
Protocol:
-
Cancer cell lines (e.g., MDA-MB-468, PC3, LNCaP) are seeded in culture plates and allowed to adhere.
-
Cells are treated with various concentrations of AZD8186 or vehicle control for a specified duration.
-
Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated with primary antibodies specific for total and phosphorylated forms of AKT, PRAS40, S6, and other proteins of interest.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry is used to quantify the protein bands.
-
Cell Viability/Proliferation Assay
These assays measure the effect of AZD8186 on the growth and viability of cancer cell lines.
-
Principle: Assays like the MTS or MTT assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol:
-
Cells are seeded in 96-well plates.
-
After 24 hours, cells are treated with a range of concentrations of AZD8186.
-
Plates are incubated for a period of 72 to 96 hours.
-
MTS or MTT reagent is added to each well, and the plates are incubated for an additional 1-4 hours.
-
The absorbance is read on a microplate reader at the appropriate wavelength.
-
The half-maximal growth inhibition (GI50) or inhibitory concentration (IC50) is calculated.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of AZD8186 in a living organism.
-
Protocol:
-
Human cancer cells (e.g., HCC70, MDA-MB-468, PC3) are subcutaneously injected into immunocompromised mice.
-
When tumors reach a predetermined size, the mice are randomized into treatment groups (vehicle control, AZD8186 at various doses).
-
AZD8186 is typically administered orally on a defined schedule (e.g., twice daily).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry for pAKT).
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
-
Resistance Mechanisms
A potential mechanism of resistance to AZD8186 involves the reactivation of the PI3K pathway through the PI3Kα isoform.[6][10] In some models, inhibition of PI3Kβ leads to a feedback loop that results in the activation of receptor tyrosine kinases (RTKs), which in turn can signal through PI3Kα, thereby circumventing the effects of AZD8186.[6] This has led to the investigation of combination therapies, such as the co-administration of AZD8186 with PI3Kα inhibitors, to achieve a more durable pathway inhibition.[6]
Conclusion
This compound is a selective inhibitor of PI3Kβ and PI3Kδ that demonstrates potent anti-tumor activity, particularly in PTEN-deficient cancers. Its mechanism of action is centered on the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased cell proliferation and survival. Furthermore, AZD8186 induces significant metabolic reprogramming in cancer cells. The data and experimental frameworks presented in this guide provide a comprehensive understanding of the core mechanism of action of AZD8186, supporting its continued investigation and development as a targeted cancer therapeutic.
References
- 1. Plasma metabolomic changes following PI3K inhibition as pharmacodynamic biomarkers: preclinical discovery to Phase I trial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmacodynamic Biomarker Assays - NCI [dctd.cancer.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Metabolic biomarkers for response to PI3K inhibition in basal-like breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the PI3K Pathway Selectivity of AZD8186
This guide provides a detailed overview of AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, with a focus on its isoform selectivity. It is intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action and Selectivity Profile
AZD8186 is a small-molecule, ATP-competitive inhibitor that potently and selectively targets the p110β and p110δ isoforms of the Class I PI3K family.[1][2] The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Dysregulation of this pathway, often through mutations in PIK3CA (encoding p110α) or inactivation of the tumor suppressor PTEN, is a common feature in many cancers.[4][5]
Loss of PTEN function leads to an increased dependence on PI3Kβ signaling for tumor progression, making inhibitors of this isoform a promising therapeutic strategy for PTEN-deficient tumors.[3][6][7] AZD8186 was developed to be particularly effective in this context. While it potently inhibits PI3Kβ, it also demonstrates significant activity against PI3Kδ, an isoform primarily involved in immune cell signaling.[1][6][8] Its selectivity over the ubiquitously expressed PI3Kα and the PI3Kγ isoform is a key characteristic, potentially leading to a more favorable toxicity profile compared to pan-PI3K inhibitors.[2][9] In broader kinase screening, AZD8186 shows high selectivity for PI3Kβ and PI3Kδ, with over 100-fold selectivity against a large panel of other protein and lipid kinases.[9]
Quantitative Data on Isoform Selectivity
The inhibitory activity of AZD8186 against the Class I PI3K isoforms has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values reported in preclinical studies.
Table 1: Biochemical Inhibitory Activity of AZD8186 Against PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) | Source(s) |
| PI3Kβ (p110β) | 4 | [1][3][6][9] |
| PI3Kδ (p110δ) | 12 | [1][6][9] |
| PI3Kα (p110α) | 35 | [1][6][9] |
| PI3Kγ (p110γ) | 675 | [1][6][9] |
Note: It has been noted that the tight-binding kinetics of AZD8186 may lead to an underestimation of its absolute selectivity in biochemical assays.[6][9]
Table 2: Cellular Activity of AZD8186 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Genetic Feature | Assay | Endpoint | Value (nmol/L) | Source(s) |
| MDA-MB-468 | Triple-Negative Breast | PTEN-null | p-AKT (S473) Inhibition | IC50 | 3 | [9] |
| MDA-MB-468 | Triple-Negative Breast | PTEN-null | Proliferation | GI50 | 65 | [6][9] |
| JEKO | Mantle Cell Lymphoma | - | p-AKT (S473) Inhibition (IgM-stimulated) | IC50 | 17 | [9] |
| JEKO | Mantle Cell Lymphoma | - | Proliferation (IgM-stimulated) | IC50 | 228 | [6][9] |
| BT474 | Breast Cancer | PIK3CA mutant | p-AKT (S473) Inhibition | IC50 | 752 | [9] |
| BT474 | Breast Cancer | PIK3CA mutant | Proliferation | IC50 | 1981 | [6][9] |
| LNCaP | Prostate Cancer | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at 250 nM | [1] |
| PC3 | Prostate Cancer | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at <10-300 nM | [6] |
| HCC70 | Triple-Negative Breast | PTEN-null | p-AKT/mTOR signaling | - | Inhibition at <10-300 nM | [6] |
PI3K Signaling Pathway and AZD8186 Inhibition
The diagram below illustrates the canonical PI3K signaling pathway, highlighting the points of inhibition by AZD8186. In PTEN-deficient tumors, the pathway is constitutively active due to the inability to convert PIP3 back to PIP2, leading to a strong reliance on PI3Kβ.
Experimental Protocols
The characterization of AZD8186's selectivity and efficacy involves a series of standardized in vitro and in vivo assays.
A. Biochemical Kinase Assays
-
Objective: To determine the direct inhibitory effect of AZD8186 on the enzymatic activity of purified PI3K isoforms.
-
Methodology: Fluorescence-based or luminescence-based assays are commonly employed.[10][11]
-
Reaction Setup: Recombinant human PI3K isoforms (p110α, p110β, p110δ, p110γ) are incubated in a reaction buffer containing the lipid substrate phosphatidylinositol 4,5-bisphosphate (PIP2) and ATP.[11][12]
-
Inhibitor Addition: A range of concentrations of AZD8186, typically in a serial dilution, is added to the reaction wells.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at room temperature. The kinase phosphorylates PIP2 to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Detection: The amount of product (PIP3) or the depletion of ATP is measured.
-
Adapta™ TR-FRET Assay: Detects the formation of ADP (a byproduct of the kinase reaction) using a time-resolved fluorescence resonance energy transfer (TR-FRET) system.[10]
-
Kinase-Glo® Luminescence Assay: Measures the amount of ATP remaining in the well after the reaction. A decrease in luminescence corresponds to higher kinase activity.[11]
-
-
Data Analysis: The results are used to generate dose-response curves, from which IC50 values are calculated.[11]
-
B. Cellular Pathway Inhibition Assays (Western Blot)
-
Objective: To confirm that AZD8186 inhibits the PI3K signaling cascade within intact cells, leading to decreased phosphorylation of downstream targets.
-
Methodology:
-
Cell Culture and Treatment: Cancer cell lines with known PI3K pathway status (e.g., PTEN-null MDA-MB-468, PIK3CA-mutant BT474) are cultured.[6] The cells are treated with various concentrations of AZD8186 for a specified duration (e.g., 2 hours).[13]
-
Cell Lysis: After treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a method like the Bradford assay to ensure equal loading.[14]
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated proteins in the PI3K pathway (e.g., p-AKT Ser473, p-PRAS40, p-S6) and their total protein counterparts.[4][6][13] A loading control like β-actin is also used.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (like HRP), and a chemiluminescent substrate is added to visualize the protein bands.
-
Analysis: The intensity of the bands for phosphorylated proteins is quantified and normalized to the total protein or loading control to assess the degree of pathway inhibition.[13]
-
C. Cell Proliferation Assays
-
Objective: To measure the effect of AZD8186 on the growth and viability of cancer cell lines.
-
Methodology:
-
Cell Seeding: Cells are seeded in 96-well plates at a density that allows for logarithmic growth over the assay period (e.g., 72 hours).[6][11]
-
Compound Addition: The following day, cells are treated with a range of AZD8186 concentrations.
-
Incubation: Plates are incubated for a period of 3 to 5 days.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS assay or Sulforhodamine B (SRB) staining.[6][15] These reagents are metabolized by or bind to viable cells, producing a measurable signal that is proportional to the number of living cells.
-
Data Analysis: Dose-response curves are plotted to determine the GI50 value, the concentration of the drug that causes 50% inhibition of cell growth.[6]
-
D. In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of AZD8186 in a living organism.
-
Methodology:
-
Tumor Implantation: Human tumor cells (e.g., PTEN-null HCC70 or PC3) are subcutaneously injected into immunocompromised mice.[4][6]
-
Tumor Growth: Tumors are allowed to grow to a palpable, measurable size.
-
Treatment: Once tumors reach the target size, mice are randomized into groups and treated with a vehicle control or AZD8186 at various doses and schedules (e.g., 25 or 50 mg/kg, twice daily via oral gavage).[6]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised at specific time points post-dosing to analyze the in vivo inhibition of PI3K pathway biomarkers (like p-AKT) via Western blot or immunohistochemistry (IHC).[4][6]
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated by comparing the change in tumor volume in the treated groups to the vehicle control group.[8]
-
Generalized Experimental Workflow
The following diagram outlines a typical workflow for the preclinical characterization of a selective PI3K inhibitor like AZD8186.
Conclusion
AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ isoforms. Its efficacy is particularly pronounced in preclinical models of PTEN-deficient cancers, which are highly dependent on the PI3Kβ isoform for survival and proliferation.[6][7] The selectivity of AZD8186 over PI3Kα and other kinases, as demonstrated through extensive biochemical and cellular profiling, underscores its design as a targeted therapeutic agent. The experimental protocols outlined provide a robust framework for evaluating its mechanism of action and anti-tumor potential, paving the way for its investigation in clinical settings for patients with specific molecularly defined tumors.[3][16]
References
- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Development and application of PI3K assays for novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Synthesis of (Rac)-AZD8186
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) isoforms β and δ. This document is intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a racemic mixture, with the active enantiomer being (R)-8-(1-((3,5-difluorophenyl)amino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide.[1][2]
| Property | Value |
| IUPAC Name | 8-[(1R)-1-(3,5-difluoroanilino)ethyl]-N,N-dimethyl-2-morpholin-4-yl-4-oxochromene-6-carboxamide[2] |
| CAS Number | 1627494-13-6[1] |
| Molecular Formula | C₂₄H₂₅F₂N₃O₄[1] |
| Molecular Weight | 457.48 g/mol [3] |
| Appearance | Solid powder[1] |
| SMILES | C--INVALID-LINK--NC4=CC(=CC(=C4)F)F[2] |
Mechanism of Action and Biological Activity
AZD8186 is a potent inhibitor of the class I PI3K isoforms, with high selectivity for PI3Kβ and PI3Kδ over PI3Kα and PI3Kγ.[4][5] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, survival, and metabolism.[2][6] The targeted inhibition of PI3Kβ is particularly effective in tumors with loss of the tumor suppressor PTEN, as these tumors become dependent on the PI3Kβ isoform for survival.[7][8][9]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade. Upon activation by growth factors or other stimuli, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt. Activated Akt then phosphorylates a multitude of substrates, leading to the activation of mTOR and subsequent regulation of cellular processes like protein synthesis and cell cycle progression. AZD8186, by inhibiting PI3Kβ and PI3Kδ, reduces the production of PIP3, thereby suppressing the downstream signaling cascade.
References
- 1. medkoo.com [medkoo.com]
- 2. Azd-8186 | C24H25F2N3O4 | CID 52913813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. AZD-8186 - LKT Labs [lktlabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
AZD8186 Target Engagement and Binding Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target engagement and binding kinetics of AZD8186, a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms. The information is compiled from publicly available research and is intended to support further investigation and drug development efforts.
Introduction
AZD8186 is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of PI3K, with significantly less activity against the p110α and p110γ isoforms.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[3] AZD8186 has shown promise in preclinical models of tumors with loss of the tumor suppressor PTEN, a condition that leads to hyperactivation of the PI3Kβ isoform.[2][4] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.
Target Profile and Binding Characteristics
AZD8186 demonstrates potent and selective inhibition of PI3Kβ and PI3Kδ. While specific quantitative data for its binding kinetics (kon, koff, and residence time) are not publicly available, it is consistently described as having "tight-binding kinetics," which suggests a slow dissociation from its target.[1] This characteristic may lead to an underestimation of its absolute selectivity in standard biochemical assays.[1]
Data Presentation
Table 1: Biochemical Potency of AZD8186 Against PI3K Isoforms
| Target | IC50 (nM) | Source |
| PI3Kβ | 4 | [1][2] |
| PI3Kδ | 12 | [1][2] |
| PI3Kα | 35 | [1][2] |
| PI3Kγ | 675 | [1][2] |
Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Cellular IC50/GI50 (nM) | Assay Type | Source |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 (pAKT S473 IC50) | Western Blot | [1] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 65 (GI50) | Proliferation Assay | [1] |
| JEKO | Mantle Cell Lymphoma | Not Specified | 17 (pAKT S473 IC50) | Western Blot | [1] |
| JEKO | Mantle Cell Lymphoma | Not Specified | 228 (GI50) | Proliferation Assay | [1] |
| BT474c | Breast Cancer | PIK3CA-mutant | 752 (pAKT S473 IC50) | Western Blot | [1] |
| BT474c | Breast Cancer | PIK3CA-mutant | 1981 (GI50) | Proliferation Assay | [1] |
| MDA-MB-436 | Triple-Negative Breast Cancer | Loss | 899 (IC50) | Not Specified | [5] |
| BT549 | Triple-Negative Breast Cancer | Null | 31 (IC50) | Not Specified | [5] |
Signaling Pathway
AZD8186 exerts its effects by inhibiting the PI3K/AKT/mTOR signaling pathway. In cells with PTEN loss, the pathway is constitutively active, primarily through PI3Kβ. By inhibiting PI3Kβ, AZD8186 blocks the phosphorylation of PIP2 to PIP3, which in turn prevents the activation of AKT and its downstream effectors.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.
Experimental Protocols
This section outlines general methodologies for key experiments used to characterize AZD8186. For specific experimental details, it is recommended to consult the original research publications.
Biochemical Kinase Assay (General Protocol)
This assay determines the in vitro potency of AZD8186 against purified PI3K isoforms.
-
Reagents and Materials:
-
Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ)
-
PIP2 substrate
-
ATP
-
Kinase buffer (e.g., 50mM HEPES, pH 7.5, 100mM NaCl, 10mM MgCl2, 1mM DTT)
-
AZD8186 (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, PIP2 substrate, and kinase buffer.
-
Add serially diluted AZD8186 or vehicle control (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.
-
Calculate IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cellular Proliferation (MTS) Assay (General Protocol)
This assay measures the effect of AZD8186 on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-468, JEKO)
-
Complete cell culture medium
-
96-well plates
-
AZD8186 (serially diluted)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serially diluted AZD8186 or vehicle control.
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate GI50 values (concentration for 50% growth inhibition) from the dose-response curves.
-
Western Blot for Phospho-AKT (General Protocol)
This assay is used to assess the inhibition of PI3K signaling in cells by measuring the phosphorylation of its downstream target, AKT.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MDA-MB-468)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total AKT, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture cells and treat with AZD8186 at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phospho-AKT signal to total AKT and the loading control.
-
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for assessing target engagement and the logical relationship of AZD8186's mechanism of action.
Caption: A typical experimental workflow for evaluating AZD8186.
Caption: Logical flow of AZD8186's mechanism of action in PTEN-deficient tumors.
Conclusion
AZD8186 is a selective inhibitor of PI3Kβ and PI3Kδ with potent cellular activity, particularly in cancer cells with PTEN deficiency. Its "tight-binding" nature suggests a prolonged engagement with its target, a characteristic that may contribute to its therapeutic efficacy. The provided data and protocols offer a foundational resource for researchers investigating AZD8186 and its potential applications in oncology. Further studies are warranted to elucidate the precise binding kinetics and to optimize its clinical use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to PI3Kβ/δ Signaling in PTEN-Deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of phosphoinositide 3-kinase (PI3K) isoforms β (beta) and δ (delta) in the context of cancers characterized by the loss of the tumor suppressor phosphatase and tensin homolog (PTEN). Loss of PTEN function is a frequent event in a multitude of human cancers, leading to the constitutive activation of the PI3K/AKT/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][2] This guide details the molecular mechanisms underlying the dependence of PTEN-deficient tumors on PI3Kβ and the emerging role of PI3Kδ in the tumor microenvironment, summarizes key preclinical and clinical data for targeted inhibitors, and provides detailed experimental protocols for studying this pathway.
The Core Signaling Axis: PTEN and PI3K
The PI3K pathway is a crucial intracellular signaling cascade that governs a wide array of cellular functions.[3] Class IA PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit (p85).[4] Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), the p110 catalytic subunit phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5] PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn modulates a plethora of substrates to promote cell survival, growth, and proliferation.[2]
The tumor suppressor PTEN acts as the primary negative regulator of this pathway by dephosphorylating PIP3 back to PIP2, thereby terminating the signal.[4][6] In cancers where PTEN is lost or inactivated, the unchecked accumulation of PIP3 leads to hyperactivation of AKT and downstream signaling, driving tumorigenesis.[1][3]
Isoform Specificity in PTEN-Deficient Cancers: The Roles of PI3Kβ and PI3Kδ
While there are four Class I PI3K isoforms (α, β, δ, and γ), PTEN-deficient tumors exhibit a particular dependence on the p110β isoform.[7]
The Central Role of PI3Kβ
In contrast to cancers driven by activating mutations in PIK3CA (encoding the p110α isoform), which are primarily dependent on PI3Kα, PTEN-null tumors are exquisitely sensitive to the inhibition of PI3Kβ. This dependency is thought to arise from the ability of PI3Kβ to be activated by both GPCRs and RTKs, providing a constitutive source of PIP3 in the absence of PTEN's braking mechanism.[8] Depletion of PI3Kβ in PTEN-deficient cancer cells leads to a significant reduction in PI3K signaling and inhibits cell proliferation, a phenomenon not observed with the depletion of PI3Kα or PI3Kδ in the same context.[9]
The Emerging Role of PI3Kδ in the Tumor Microenvironment
While PI3Kβ is the primary driver of tumor cell-intrinsic signaling in PTEN-deficient cancers, the PI3Kδ isoform, predominantly expressed in immune cells, plays a crucial role in modulating the tumor microenvironment.[10] Inhibition of PI3Kδ can enhance anti-tumor immunity by modulating the function of suppressive immune cells.[7] Some PI3Kβ inhibitors, such as AZD8186, also exhibit activity against PI3Kδ, offering a dual-pronged attack on both the tumor cells and the surrounding immune-suppressive environment.[7][8]
Therapeutic Targeting of PI3Kβ/δ
The profound reliance of PTEN-deficient cancers on PI3Kβ has made it a compelling therapeutic target. Several selective PI3Kβ and dual PI3Kβ/δ inhibitors have been developed and evaluated in preclinical and clinical settings.
Quantitative Data on Inhibitor Efficacy
The following tables summarize the in vitro and in vivo efficacy of key PI3Kβ and PI3Kβ/δ inhibitors in PTEN-deficient cancer models.
Table 1: In Vitro Efficacy of PI3Kβ/δ Inhibitors in PTEN-Deficient Cancer Cell Lines
| Inhibitor | Target(s) | Cell Line | Cancer Type | PTEN Status | IC50 / GI50 | Reference |
| AZD8186 | PI3Kβ/δ | MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 nM (pAKT S473 inhibition) | [8] |
| LNCaP | Prostate Cancer | Mutated | 100 nM (proliferation) | [4] | ||
| PC3 | Prostate Cancer | Null | ~10-300 nM (pathway inhibition) | [9] | ||
| HCC70 | Triple-Negative Breast Cancer | Null | ~10-300 nM (pathway inhibition) | [9] | ||
| GSK2636771 | PI3Kβ | PC-3 | Prostate Cancer | Null | 36 nM | [3] |
| HCC70 | Triple-Negative Breast Cancer | Null | 72 nM | [3] | ||
| SAR260301 | PI3Kβ | - | - | Null | 52 nM (biochemical) | [10] |
Table 2: In Vivo Efficacy of PI3Kβ/δ Inhibitors in PTEN-Deficient Xenograft Models
| Inhibitor | Model | Cancer Type | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| AZD8186 | HCC70 Xenograft | Triple-Negative Breast Cancer | 25 mg/kg, bid | 62% | [8] |
| 50 mg/kg, bid | 85% | [8] | |||
| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | 25 mg/kg, bid | 47% | [8] | |
| 50 mg/kg, bid | 76% | [8] | |||
| PC3 Xenograft | Prostate Cancer | 25 mg/kg, bid | 59% | [8] | |
| 50 mg/kg, bid | 64% | [8] | |||
| HID28 (Prostate Explant) | Prostate Cancer | - | 79% | [8] | |
| AZD8186 + Vistusertib (mTORi) | 786-0 Xenograft | Renal Cell Carcinoma | 12.5 mg/kg AZD8186 + Vistusertib | Tumor Regression | [11] |
| AZD8186 + Paclitaxel | MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Combination | Enhanced Antitumor Activity | [12] |
| AZD8186 + Anti-PD1 | BP Murine Melanoma | Melanoma | Combination | Significantly Enhanced Antitumor Efficacy | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the PI3K pathway and the methodologies used to study them is crucial for a deeper understanding.
PI3Kβ/δ Signaling Pathway in PTEN-Deficient Cancer
References
- 1. Optimal protocol for PTEN immunostaining; role of analytical and preanalytical variables in PTEN staining in normal and neoplastic endometrial, breast, and prostatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Targeting PI3Kβ alone and in combination with chemotherapy or immunotherapy in tumors with PTEN loss - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-AZD8186: A Technical Guide to its Role in the Inhibition of AKT Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-AZD8186 is a potent and selective small-molecule inhibitor of the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its primary mechanism of action involves the direct inhibition of PI3Kβ/δ, leading to a significant reduction in the phosphorylation and subsequent activation of AKT (also known as Protein Kinase B). This inhibitory effect is particularly pronounced in cancer cells with loss of the tumor suppressor PTEN, where the PI3K/AKT signaling pathway is often hyperactivated.[1][2][3] This document provides a comprehensive technical overview of this compound, detailing its impact on AKT phosphorylation, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and workflows.
Mechanism of Action: Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[4][5] In many cancers, this pathway is aberrantly activated, frequently due to mutations in PI3K genes or the loss of the tumor suppressor PTEN. PTEN is a phosphatase that antagonizes PI3K signaling by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Loss of PTEN function leads to the accumulation of PIP3 and constitutive activation of AKT.[2]
This compound functions as an ATP-competitive inhibitor of PI3Kβ and PI3Kδ.[5] By binding to the kinase domain of these isoforms, it prevents the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2) to PIP3. The subsequent decrease in cellular PIP3 levels prevents the recruitment of AKT to the cell membrane, a crucial step for its activation. Full activation of AKT requires phosphorylation at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2 or other kinases.[6][7] AZD8186 effectively suppresses the phosphorylation of AKT at both Ser473 and Thr308, thereby inhibiting its downstream signaling to key effectors like PRAS40, S6 kinase, and the FOXO family of transcription factors.[1][5]
Quantitative Data Summary
The following tables summarize the key in vitro and cellular potencies of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Potency of AZD8186
| PI3K Isoform | IC50 (nmol/L) |
| PI3Kβ | 4 |
| PI3Kδ | 12 |
| PI3Kα | 35 |
| PI3Kγ | 675 |
Data sourced from in vitro kinase assays.[5][8]
Table 2: Cellular Activity of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | pAKT (Ser473) IC50 (nmol/L) | GI50 (µmol/L) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 3 | < 1 |
| HCC70 | Triple-Negative Breast Cancer | Null | - | < 1 |
| LNCaP | Prostate Cancer | Null | - | < 1 |
| PC3 | Prostate Cancer | Null | - | < 1 |
| BT474 | Breast Cancer (PIK3CA mutant) | WT | 752 | > 1 |
| DU145 | Prostate Cancer | WT | - | > 1 |
IC50 values represent the concentration required for 50% inhibition of AKT phosphorylation. GI50 values represent the concentration for 50% growth inhibition.[1][9]
Key Experimental Protocols
Western Blot Analysis for AKT Phosphorylation
This protocol is used to assess the level of phosphorylated and total AKT in cells treated with AZD8186.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., LNCaP, PC3, MDA-MB-468, HCC70) in appropriate growth medium.[1] Once cells reach desired confluency, treat with varying concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2, 24, 48 hours).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-AKT (Ser473), phospho-AKT (Thr308), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and imaging equipment. Quantify band intensities using densitometry software.
In Vitro PI3K Enzyme Assay
This assay measures the direct inhibitory effect of AZD8186 on the enzymatic activity of different PI3K isoforms.
-
Assay Components: Utilize recombinant human PI3K isoforms (α, β, γ, δ). The assay typically uses a substrate such as phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Inhibitor Incubation: Pre-incubate the PI3K enzyme with a serial dilution of this compound in an assay buffer.
-
Kinase Reaction: Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP) and the lipid substrate. Allow the reaction to proceed for a defined period at a controlled temperature.
-
Detection of Product: Stop the reaction and quantify the amount of phosphorylated product (PIP3). This can be done through various methods, including scintillation counting for radiolabeled ATP or using specific antibodies for PIP3 in an ELISA-based format.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation (GI50) Assay
This assay determines the effect of AZD8186 on the growth of cancer cell lines.
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a prolonged period (e.g., 72 hours).[9]
-
Cell Viability Measurement: After the incubation period, assess cell viability using a suitable method. Common methods include:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells by their ability to reduce a tetrazolium salt to a colored formazan product.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.
-
-
Data Analysis: Normalize the results to untreated control cells and plot cell viability against the drug concentration. Calculate the GI50 value, the concentration of the compound that causes a 50% reduction in cell growth.
Visualizations
Signaling Pathway Diagram
Caption: PI3K/AKT signaling and inhibition by this compound.
Experimental Workflow Diagram
Caption: Workflow for Western Blot analysis of AKT phosphorylation.
Conclusion
This compound is a selective inhibitor of PI3Kβ and PI3Kδ that effectively abrogates AKT phosphorylation, particularly in PTEN-deficient tumors. Its well-characterized mechanism of action and demonstrated preclinical activity make it a valuable tool for cancer research and a potential therapeutic agent. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers investigating the PI3K/AKT pathway and the development of targeted cancer therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of AKT Phosphorylation at Ser473 and Thr308 by Endoplasmic Reticulum Stress Modulates Substrate Specificity in a Severity Dependent Manner | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
(Rac)-AZD8186 discovery and development timeline
An In-depth Technical Guide to the Discovery and Development Timeline of (Rac)-AZD8186
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), developed to target cancers with dysregulated PI3K signaling, particularly those with loss of the tumor suppressor PTEN. This technical guide provides a comprehensive overview of the discovery and development timeline of AZD8186, from initial medicinal chemistry efforts to clinical evaluation. It includes detailed methodologies for key experiments, quantitative data on the compound's activity, and visualizations of its mechanism of action and development pathway.
Introduction
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. AZD8186 was developed as a selective inhibitor of the PI3Kβ and PI3Kδ isoforms, aiming for efficacy in tumors dependent on this signaling axis, such as those with PTEN loss, while potentially offering a better safety profile than pan-PI3K inhibitors.[1] This document details the scientific journey of AZD8186.
Discovery and Preclinical Development Timeline
The development of AZD8186 originated from a medicinal chemistry program aimed at identifying potent and selective PI3Kβ/δ inhibitors with favorable pharmacokinetic properties.
-
Lead Identification and Optimization (Early 2010s): The discovery process began with the optimization of a series of 8-(1-anilino)ethyl)-2-morpholino-4-oxo-4H-chromene-6-carboxamides. This chemical scaffold was chosen for its lower lipophilicity compared to earlier lead series, which was anticipated to improve metabolic stability and oral bioavailability.[2]
-
Candidate Selection (circa 2014): Through iterative design, synthesis, and testing, compound 13, later named AZD8186, was identified as a clinical candidate. It demonstrated potent inhibition of PI3Kβ and PI3Kδ, high selectivity over other PI3K isoforms, and suitable properties for oral administration.[2] The discovery of AZD8186 was first published online on January 7, 2015.[2]
-
Preclinical Proof-of-Concept (2014-2015): Extensive preclinical studies demonstrated that AZD8186 effectively inhibited the PI3K/AKT pathway in PTEN-deficient cancer cell lines. In vivo studies using xenograft models of PTEN-null prostate and triple-negative breast cancer showed that oral administration of AZD8186 led to significant tumor growth inhibition.[2] A key preclinical paper detailing these findings was published in January 2015.
Mechanism of Action: PI3K/AKT/mTOR Signaling Pathway
AZD8186 selectively inhibits the p110β and p110δ catalytic subunits of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in decreased tumor cell proliferation and survival.[1]
References
The Role of (Rac)-AZD8186 in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the function and therapeutic potential of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, in the context of prostate cancer. The document synthesizes preclinical and clinical data, focusing on the compound's mechanism of action, efficacy in PTEN-deficient tumors, and potential for combination therapies.
Introduction to AZD8186 and its Target
AZD8186 is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of the PI3K enzyme.[1][2][3][4] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in many cancers, including prostate cancer.[5] A common mechanism for the aberrant activation of this pathway is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which leads to an increased dependence on the PI3Kβ isoform for signal transduction.[1][2][3][6] AZD8186 is designed to exploit this dependency in PTEN-deficient tumors, offering a targeted therapeutic approach.[1][2][3][6]
Mechanism of Action
AZD8186 competitively inhibits the ATP-binding site of PI3Kβ and PI3Kδ, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the subsequent inhibition of AKT phosphorylation and the downstream signaling cascade, ultimately resulting in decreased tumor cell proliferation and the induction of apoptosis.[1][5]
Below is a diagram illustrating the PI3K/AKT signaling pathway and the point of intervention by AZD8186.
Caption: The PI3K/AKT signaling pathway and AZD8186's inhibitory action.
Quantitative Data on In Vitro and In Vivo Efficacy
AZD8186 has demonstrated significant anti-tumor activity in both in vitro and in vivo models of prostate cancer, particularly those with PTEN deficiency.
In Vitro Potency and Cell Growth Inhibition
The inhibitory activity of AZD8186 against PI3K isoforms and its effect on the growth of various prostate cancer cell lines are summarized below.
| Parameter | PI3Kα | PI3Kβ | PI3Kδ | PI3Kγ |
| IC₅₀ (nM) | 35 | 4 | 12 | 675 |
| Table 1: In vitro enzyme inhibitory potency of AZD8186 against PI3K isoforms.[4][7][8] |
| Cell Line | PTEN Status | GI₅₀ (µM) |
| LNCaP | Null | < 1 |
| PC3 | Null | < 1 |
| 22RV1 | - | Sensitive |
| HID28 | Null | - |
| Table 2: Growth inhibition (GI₅₀) of AZD8186 in prostate cancer cell lines.[1][9] |
In Vivo Anti-Tumor Efficacy
In vivo studies using xenograft models of human prostate cancer have shown that AZD8186 can inhibit tumor growth as a single agent and in combination with other therapies.
| Tumor Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| PC3 | AZD8186 | 25 mg/kg, twice daily | Significant |
| PC3 | AZD8186 | 50 mg/kg, twice daily | Significant |
| HID28 | AZD8186 | 50 mg/kg, twice daily | 79 |
| LNCaP (castrate-resistant) | AZD8186 | 10 mg/kg, 4 days on/3 off | Dose-dependent decrease |
| LNCaP (castrate-resistant) | AZD8186 | 25 mg/kg, 4 days on/3 off | Dose-dependent decrease |
| Table 3: In vivo efficacy of AZD8186 in prostate cancer xenograft models.[1][4][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of AZD8186.
Cell Culture and Proliferation Assays
-
Cell Lines and Culture Conditions : Prostate cancer cell lines (e.g., LNCaP, PC3) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Proliferation Assay (MTS Assay) : Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of AZD8186 or vehicle control for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric MTS assay, and the GI₅₀ (concentration for 50% growth inhibition) is calculated.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis and Protein Quantification : Cells are treated with AZD8186 for various times and concentrations. Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Immunoblotting : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against key proteins in the PI3K/AKT pathway (e.g., p-AKT, total AKT, p-S6, total S6, PTEN). After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody.
-
Detection : Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation : Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with prostate cancer cells.
-
Treatment Administration : Once tumors reach a palpable size, mice are randomized into treatment and control groups. AZD8186 is administered orally at specified doses and schedules.
-
Tumor Measurement and Analysis : Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).
The following diagram illustrates a typical experimental workflow for evaluating AZD8186.
Caption: A generalized experimental workflow for AZD8186 evaluation.
Clinical Development and Future Directions
A Phase I clinical trial of AZD8186 has been conducted in patients with advanced solid tumors, including castration-resistant prostate cancer (CRPC).[10][11][12][13][14] The study established the safety and tolerability of AZD8186, with gastrointestinal symptoms and rash being the most common adverse events.[10][12] Preliminary evidence of anti-tumor activity, including PSA reductions in prostate cancer patients, was observed.[10][11][12]
The potentiation of efficacy when combined with other agents, such as the chemotherapeutic docetaxel and the androgen receptor signaling inhibitor abiraterone acetate, highlights a promising path forward for AZD8186 in the treatment of prostate cancer.[2][3][6][11] However, potential resistance mechanisms, such as feedback activation of the androgen receptor and myc pathways, need to be further investigated to optimize combination strategies.[9]
Conclusion
This compound is a selective PI3Kβ/δ inhibitor with a clear mechanism of action and demonstrated preclinical efficacy in prostate cancer models, particularly those with PTEN loss. Early clinical data suggest a manageable safety profile and preliminary signs of anti-tumor activity. Future research should focus on validating biomarkers of response and exploring rational combination therapies to overcome potential resistance and enhance the therapeutic benefit of AZD8186 in patients with advanced prostate cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. aacrjournals.org [aacrjournals.org]
AZD8186 in Triple-Negative Breast Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical and early clinical findings on the effects of AZD8186, a potent and selective inhibitor of PI3Kβ and PI3Kδ, in triple-negative breast cancer (TNBC). The content herein is curated for an audience with a strong background in oncology, pharmacology, and cancer biology.
Executive Summary
AZD8186 has demonstrated notable preclinical activity in TNBC models, particularly those with a deficiency in the tumor suppressor PTEN. This is attributed to the reliance of PTEN-deficient tumors on the PI3Kβ isoform for signaling. In vitro studies show that AZD8186 can inhibit the proliferation of TNBC cell lines at nanomolar concentrations and effectively suppress the PI3K/AKT/mTOR signaling pathway. These findings are corroborated by in vivo studies where AZD8186 administration leads to significant tumor growth inhibition in TNBC xenograft models. Early clinical data from a Phase I trial has established a manageable safety profile for AZD8186, with preliminary signs of limited antitumor activity in patients with advanced solid tumors, including TNBC.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical evaluations of AZD8186 in TNBC models.
Table 1: In Vitro Activity of AZD8186 in TNBC Cell Lines
| Cell Line | PTEN Status | GI50 (Growth Inhibition 50) | Pathway Inhibition IC50 (pAKT, pPRAS40, pS6) |
| MDA-MB-468 | Null | 65 nM[1] | <10 nM - 300 nM[1] |
| HCC70 | Null | < 1 µM[2] | <10 nM - 300 nM[1] |
Table 2: In Vivo Efficacy of AZD8186 in TNBC Xenograft Models
| Xenograft Model | Treatment Dose (twice daily) | Tumor Growth Inhibition |
| MDA-MB-468 | 25 mg/kg | 47%[2] |
| MDA-MB-468 | 50 mg/kg | 76%[2] |
| HCC70 | 25 mg/kg | 62%[2] |
| HCC70 | 50 mg/kg | 85%[2] |
Table 3: Phase I Clinical Trial Dosing Information (NCT01884285)
| Dosing Regimen | Patient Population | Noted Efficacy in TNBC |
| 60 mg BID (5 days on, 2 days off) | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |
| 120 mg BID (continuous) | Advanced solid tumors, including TNBC | Preliminary evidence of limited antitumor activity[3][4] |
Signaling Pathways and Experimental Workflows
AZD8186 Mechanism of Action: PI3K/AKT/mTOR Pathway
AZD8186 primarily targets the p110β and p110δ isoforms of phosphoinositide 3-kinase (PI3K). In PTEN-deficient TNBC, the loss of PTEN's phosphatase activity leads to an over-reliance on the PI3Kβ isoform to maintain the activation of the downstream AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. By inhibiting PI3Kβ, AZD8186 effectively blocks this signaling pathway.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (Rac)-AZD8186 in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1] The PI3K signaling pathway is crucial in regulating cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.[2] AZD8186 shows particular efficacy in tumor models with loss of the tumor suppressor PTEN, which leads to a dependency on the PI3Kβ isoform for tumor progression.[2][3][4] These notes provide detailed protocols for the in vitro use of AZD8186 in cell culture experiments, including recommended dosages, experimental workflows, and data on its activity in various cell lines.
Quantitative Data Summary
The efficacy of AZD8186 varies across different cell lines and is often correlated with the status of the PI3K pathway, particularly PTEN expression.[4][5] The following table summarizes the reported biochemical and cellular potencies of AZD8186.
| Parameter | Target/Cell Line | Value | Notes |
| Biochemical IC50 | PI3Kβ | 4 nM | Potent and selective inhibitor.[1][2] |
| PI3Kδ | 12 nM | Additional activity against the delta isoform.[1] | |
| PI3Kα | 35 nM | Demonstrates selectivity over the alpha isoform.[1] | |
| PI3Kγ | 675 nM | Demonstrates selectivity over the gamma isoform.[1] | |
| Cellular IC50 (p-AKT S473) | MDA-MB-468 (PTEN-null) | 3 nM | Inhibition of PI3Kβ-dependent AKT phosphorylation.[1] |
| JEKO | 17 nM | Inhibition of IgM-stimulated AKT phosphorylation (PI3Kδ-dependent).[1] | |
| BT474c (PIK3CA-mutant) | 752 nM | Demonstrates selectivity for PI3Kβ over PI3Kα in a cellular context.[1] | |
| Cell Growth Inhibition | MDA-MB-468 (PTEN-null) | GI50 = 65 nM | GI50 is the concentration for 50% growth inhibition.[1] |
| JEKO | IC50 = 228 nM | Following IgM stimulation.[1] | |
| BT474c (PIK3CA-mutant) | IC50 = 1.981 µM | Consistent with selectivity for PI3Kβ over PI3Kα.[1] |
Signaling Pathway and Mechanism of Action
AZD8186 selectively inhibits the activity of PI3Kβ and PI3Kδ in the PI3K/Akt/mTOR signaling pathway.[6] This inhibition prevents the phosphorylation of AKT, a key downstream effector, which in turn leads to decreased tumor cell proliferation and the induction of cell death in cancer cells with a dysregulated PI3K pathway.[6][7][8]
Experimental Protocols
Preparation of this compound Stock Solution
For in vitro experiments, AZD8186 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, which is then serially diluted in cell culture medium to the desired final concentrations.
-
Reagents and Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Protocol:
-
Prepare a 10 mM stock solution of AZD8186 by dissolving the appropriate amount of powder in sterile DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 4.545 mg of AZD8186 (M.W. 454.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.[9]
-
General Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cancer cell lines with AZD8186. Specific conditions such as cell seeding density and media composition should be optimized for each cell line.
-
Reagents and Materials:
-
Appropriate cancer cell line (e.g., MDA-MB-468, PC3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Multi-well cell culture plates (e.g., 96-well, 6-well)
-
AZD8186 stock solution (10 mM in DMSO)
-
-
Protocol:
-
Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.[9]
-
When cells reach 80-90% confluency, wash with PBS, detach them using Trypsin-EDTA, and neutralize with complete medium.
-
Count the cells and seed them into multi-well plates at the desired density. Allow cells to adhere overnight.
-
Prepare serial dilutions of AZD8186 in complete culture medium from the 10 mM stock. Ensure the final DMSO concentration in the medium is consistent across all treatments (including the vehicle control) and is typically ≤ 0.1% to avoid solvent toxicity.
-
Remove the old medium from the plates and add the medium containing the desired concentrations of AZD8186 or vehicle control (DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 72 hours for cell proliferation assays).[10]
-
Cell Proliferation Assay (Sulforhodamine B - SRB)
This assay measures cell density based on the measurement of cellular protein content.
-
Reagents and Materials:
-
Cells treated as described in Protocol 2 in a 96-well plate.
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
Plate reader
-
-
Protocol:
-
After the 72-hour treatment period, gently add 50 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% acetic acid to remove unbound dye. Allow the plate to air dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells and determine the GI50 value.
-
Western Blotting for Pathway Analysis
Western blotting can be used to assess the phosphorylation status of key proteins in the PI3K pathway, such as AKT, to confirm the mechanism of action of AZD8186.
-
Reagents and Materials:
-
Cells treated in 6-well plates.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Primary antibodies (e.g., anti-p-AKT Ser473, anti-total AKT, anti-Vinculin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
-
-
Protocol:
-
Treat cells (e.g., MDA-MB-468 or PC3) with AZD8186 (e.g., 250 nM) for various time points (e.g., 2, 6, 24 hours).[3][7]
-
After treatment, place plates on ice, aspirate the medium, and wash cells with cold PBS.
-
Lyse the cells by adding cold RIPA buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system. Analyze the band intensities to determine the effect of AZD8186 on protein phosphorylation.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vitro study using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for AZD8186 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of AZD8186, a selective inhibitor of PI3Kβ and PI3Kδ, in mouse xenograft models, particularly those with PTEN-null tumors. The information is compiled from various preclinical studies to guide researchers in designing and executing in vivo efficacy studies.
Introduction
AZD8186 is a potent small-molecule inhibitor of the beta and delta isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Loss of the tumor suppressor PTEN (Phosphatase and Tensin Homolog) leads to the upregulation of the PI3K/AKT signaling pathway, with a particular dependency on the PI3Kβ isoform.[3][4] This makes PTEN-deficient tumors promising candidates for treatment with AZD8186.[3][4] Preclinical studies in various xenograft models have demonstrated the anti-tumor activity of AZD8186, both as a single agent and in combination with other therapies.[3][4][5]
Mechanism of Action and Signaling Pathway
AZD8186 selectively inhibits PI3Kβ and PI3Kδ, which are critical components of the PI3K/AKT/mTOR signaling cascade.[1][2] In PTEN-null tumors, this pathway is constitutively active, driving cell proliferation, survival, and growth. By inhibiting PI3Kβ, AZD8186 effectively blocks the phosphorylation of AKT and downstream effectors such as PRAS40 and S6 ribosomal protein, leading to reduced tumor cell proliferation and survival.[4][6]
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for AZD8186 and Docetaxel Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical protocols for the combination therapy of AZD8186, a selective PI3Kβ/δ inhibitor, and docetaxel, a taxane-based chemotherapeutic agent. This combination has shown promise in targeting cancers with specific genetic alterations, particularly those with loss of the tumor suppressor PTEN.
Mechanism of Action and Rationale for Combination
AZD8186 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms.[1][2] In cancer cells with PTEN loss, the PI3K/AKT signaling pathway is often upregulated and becomes dependent on the PI3Kβ isoform.[1][3] By selectively inhibiting PI3Kβ, AZD8186 can block downstream signaling through the AKT/mTOR pathway, leading to decreased tumor cell proliferation and survival.[4]
Docetaxel is an antineoplastic agent that promotes the assembly of microtubules from tubulin dimers and stabilizes them by preventing depolymerization.[5][6] This disruption of microtubule dynamics inhibits the normal reorganization of the microtubule network essential for mitotic and interphase cellular functions, ultimately leading to cell cycle arrest at the G2/M phase and apoptosis.[6][7][8]
The combination of AZD8186 and docetaxel is based on the rationale of targeting two distinct and critical cancer pathways simultaneously. This dual approach is hypothesized to enhance anti-tumor activity, particularly in PTEN-deficient tumors that are dependent on the PI3Kβ pathway for survival.[1][3] Preclinical studies have demonstrated that the combination of AZD8186 and docetaxel leads to greater tumor control compared to either agent alone.[1][3]
Signaling Pathway
The following diagram illustrates the targeted signaling pathways of AZD8186 and docetaxel.
Preclinical Experimental Protocols
In Vitro Cell-Based Assays
Objective: To assess the anti-proliferative effects of AZD8186 and docetaxel, alone and in combination, on cancer cell lines.
Materials:
-
PTEN-deficient cancer cell lines (e.g., MDA-MB-468, HCC70 for breast cancer; LNCaP, PC3 for prostate cancer)[9]
-
Appropriate cell culture medium and supplements
-
AZD8186 (stock solution in DMSO)
-
Docetaxel (stock solution in DMSO)
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of AZD8186 and docetaxel.
-
Treat cells with varying concentrations of AZD8186, docetaxel, or the combination. Include a DMSO-treated vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a cell proliferation assay according to the manufacturer's instructions.
-
Calculate the half-maximal growth inhibitory concentration (GI50) for each treatment.
-
Combination effects can be analyzed using synergy models such as the Bliss additivism or Loewe additivity model.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of AZD8186 and docetaxel combination in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
PTEN-deficient cancer cell lines for implantation
-
AZD8186 formulated for oral gavage
-
Docetaxel formulated for intravenous injection
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups: Vehicle control, AZD8186 alone, docetaxel alone, and AZD8186 + docetaxel.
-
Administer treatments according to a defined schedule. For example, AZD8186 administered orally twice daily and docetaxel administered intravenously once.[3]
-
Measure tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry) to assess target modulation.
Clinical Trial Protocol (Phase I)
The following protocol is based on the design of the NCT03218826 clinical trial.[10]
Title: A Phase I Study of AZD8186 in Combination With Docetaxel in Patients With PTEN Mutated or PIK3CB Mutated Advanced Solid Tumors.[10]
Primary Objectives:
-
To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of AZD8186 in combination with docetaxel.[10]
-
To assess the safety and tolerability of the combination.[10]
Patient Population: Patients with advanced solid tumors with PTEN or PIK3CB mutations that are metastatic or unresectable.[10]
Treatment Regimen:
-
Docetaxel: Administered intravenously (IV) over 1 hour on Day 1 of each 21-day cycle.[10][11]
-
AZD8186: Administered orally (PO) twice daily (BID) for 5 days each week.[10][11]
-
Cycles are repeated every 21 days in the absence of disease progression or unacceptable toxicity.[10][11]
Dose Escalation: A dose-escalation design was used to determine the MTD of AZD8186.[10]
Data Presentation
Preclinical In Vitro Proliferation Data
| Cell Line | Cancer Type | PTEN Status | AZD8186 GI50 (µM) |
| MDA-MB-468 | Triple-Negative Breast | Null | < 1 |
| HCC70 | Triple-Negative Breast | Null | < 1 |
| LNCaP | Prostate | Null | < 1 |
| PC3 | Prostate | Null | < 1 |
Data synthesized from preclinical studies demonstrating sensitivity of PTEN-deficient cell lines to AZD8186.[1][9]
Preclinical In Vivo Efficacy Data
| Tumor Model | Treatment Group | Tumor Growth Inhibition (%) |
| HCC70 Xenograft | AZD8186 (25 mg/kg) | 62% (p < 0.001) |
| HCC70 Xenograft | AZD8186 (50 mg/kg) | 85% (p < 0.001) |
| MDA-MB-468 Xenograft | AZD8186 (25 mg/kg) | 47% (p < 0.001) |
| MDA-MB-468 Xenograft | AZD8186 (50 mg/kg) | 76% (p < 0.001) |
| HCC70 Xenograft | AZD8186 + Docetaxel | Greater than single agents |
| PC3 Xenograft | AZD8186 + Docetaxel | Greater than single agents |
Data from Hancox et al., 2015, demonstrating single-agent efficacy and enhanced combination effect.[9]
Clinical Trial Dosing Regimen
| Agent | Route | Dosage | Schedule | Cycle Length |
| Docetaxel | IV | 75 mg/m² (standard dose) | Day 1 | 21 days |
| AZD8186 | PO | Dose-escalation | Twice daily, 5 days/week | 21 days |
This table outlines the dosing schedule from the NCT03218826 clinical trial. The specific MTD for AZD8186 in combination would be determined during the study.[10][11]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for preclinical evaluation of the AZD8186 and docetaxel combination.
Conclusion
The combination of AZD8186 and docetaxel represents a rational and promising therapeutic strategy for PTEN-deficient cancers. The provided protocols and data serve as a foundational guide for researchers and drug development professionals interested in further exploring this combination therapy. Rigorous adherence to these methodologies will ensure the generation of robust and reproducible data, which is critical for advancing this combination towards clinical application.
References
- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Docetaxel - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. AZD8186 + Docetaxel for Advanced Cancer · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for AZD8186 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration and dosing schedules for AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. The information is collated from preclinical studies and clinical trials to guide researchers in designing in vivo experiments.
AZD8186 primarily targets the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1] Its efficacy is particularly noted in tumors with a deficiency in the tumor suppressor PTEN.[2][3]
Preclinical In Vivo Dosing and Administration
AZD8186 has been evaluated in various preclinical cancer models, primarily using xenografts in mice. The administration is typically oral, with the drug formulated as a suspension.
Preclinical Dosing Summary
| Tumor Model | Mouse Strain | Dose | Dosing Schedule | Route of Administration | Notes |
| HCC70 (TNBC) | Nude | 25 mg/kg | Twice daily | Oral | - |
| HCC70 (TNBC) | Nude | 50 mg/kg | Twice daily | Oral | Resulted in 85% tumor growth inhibition.[2] |
| HCC70 (TNBC) | Nude | 100 mg/kg | Twice daily | Oral | Used for transcriptome profiling.[4] |
| MDA-MB-468 (TNBC) | CB17 SCID | 25 mg/kg | Twice daily | Oral | - |
| MDA-MB-468 (TNBC) | CB17 SCID | 50 mg/kg | Twice daily | Oral | Resulted in 76% tumor growth inhibition.[2] |
| PC3 (Prostate) | Nude | 25 mg/kg | Twice daily | Oral | - |
| PC3 (Prostate) | Nude | 50 mg/kg | Twice daily | Oral | Resulted in 64% tumor growth inhibition.[5] |
| PC3 (Prostate) | Nude | 30 mg/kg | Twice daily with ABT | Oral | Co-administration with the cytochrome P450 inhibitor ABT increased exposure and efficacy (86% growth inhibition).[5] |
| HID28 (Prostate) | Athymic Nude | 50 mg/kg | Twice daily | Oral | Resulted in 79% tumor growth inhibition.[2] |
| 786-O (Renal) | SCID | 12.5-50 mg/kg | Continuous, twice daily | Oral | Dose-dependent anti-tumor effects were observed.[4] |
Preclinical Experimental Protocol: Oral Gavage Administration in Mice
This protocol outlines a general procedure for the preparation and oral administration of AZD8186 to mice bearing tumor xenografts.
Materials:
-
AZD8186 powder
-
Vehicle solution (e.g., HPMC/Tween, or 10% DMSO/60% triethylene glycol/30% water for injection)[6]
-
Sterile water for injection
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Animal balance
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
Procedure:
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.
-
Tumor Implantation: Implant tumor cells or fragments subcutaneously into the flank of the mice.[6] For example, PC3 or HCC70 cells can be implanted in a 1:1 mixture with Matrigel.[6]
-
Tumor Growth Monitoring: Monitor tumor growth twice weekly using calipers. Calculate tumor volume using the formula: (length × width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 150-200 mm³), randomize the animals into control and treatment groups.
-
AZD8186 Formulation:
-
On the day of dosing, weigh the appropriate amount of AZD8186 powder.
-
Prepare the vehicle solution. A common vehicle is a suspension in HPMC/Tween.[6]
-
Add the AZD8186 powder to the vehicle in a sterile microcentrifuge tube.
-
Vortex thoroughly to ensure a uniform suspension. Sonication can be used to aid in dispersion if necessary.
-
-
Dosing:
-
Weigh each mouse to determine the correct volume of the AZD8186 suspension to administer.
-
Administer the formulation via oral gavage. For twice-daily dosing, the administrations are typically spaced 6-8 hours apart.[6]
-
The control group should receive the vehicle only.
-
-
Monitoring: Monitor the animals daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.
-
Endpoint: Continue treatment for the duration of the study. The endpoint may be a specific time point or when tumors in the control group reach a maximum allowable size.
Clinical Trial Dosing and Administration
In Phase I and II clinical trials, AZD8186 has been administered orally to patients with advanced solid tumors.
Clinical Dosing Summary
| Clinical Trial Phase | Patient Population | Dose | Dosing Schedule | Route of Administration |
| Phase I | Advanced solid tumors | 30-360 mg | Twice daily, 5 days on/2 days off | Oral |
| Phase I | mCRPC, TNBC, sqNSCLC | 60 mg | Twice daily, 5 days on/2 days off | Oral |
| Phase I | mCRPC, TNBC, sqNSCLC | 120 mg | Continuous or 5 days on/2 days off | Oral |
| Phase Ib/II | Advanced Gastric Cancer | 120 mg | Twice daily, 5 days on/2 days off (in combination with paclitaxel) | Oral |
Signaling Pathway and Experimental Workflow
AZD8186 Mechanism of Action
AZD8186 is a selective inhibitor of the p110β and p110δ isoforms of PI3K. In PTEN-deficient tumors, the PI3K pathway is often hyperactivated, leading to increased cell proliferation and survival. By inhibiting PI3Kβ/δ, AZD8186 blocks the phosphorylation of AKT and downstream effectors like mTOR, thereby inhibiting tumor growth.[1]
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of Phospho-AKT (pAKT) Levels Following AZD8186 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD8186 is a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through the loss of the tumor suppressor PTEN, is a common feature in various cancers, making it a key target for therapeutic intervention.[1][4] AZD8186 exerts its effect by inhibiting PI3Kβ, which is crucial for AKT activation in the context of PTEN deficiency.[4][5][6] This leads to a reduction in the phosphorylation of AKT (pAKT), a key downstream effector in the pathway.[7][8][9] Western blotting is a fundamental technique to quantify the reduction in pAKT levels and thereby assess the pharmacological activity of AZD8186. These application notes provide a detailed protocol for this analysis.
Signaling Pathway and Mechanism of Action
The PI3K/AKT signaling pathway is activated by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and its upstream kinase PDK1 to the plasma membrane. This co-localization facilitates the phosphorylation of AKT at Threonine 308 (Thr308) by PDK1 and at Serine 473 (Ser473) by mTORC2, leading to its full activation.[9][10] Activated AKT then phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation. In PTEN-null tumors, the absence of the PTEN phosphatase leads to the accumulation of PIP3 and constitutive activation of the PI3K/AKT pathway.[1][4] AZD8186 selectively inhibits the PI3Kβ and PI3Kδ isoforms, thereby blocking the production of PIP3 and leading to decreased AKT phosphorylation and pathway inhibition.[2][4][11]
Figure 1. PI3K/AKT signaling pathway and the inhibitory action of AZD8186.
Experimental Protocols
This section details the materials and methods for performing a Western blot to analyze pAKT inhibition by AZD8186.
Materials
-
Cell Lines: PTEN-deficient cancer cell lines (e.g., HCC70, MDA-MB-468, PC3, LNCaP).[5][7][12]
-
Reagents:
-
AZD8186 (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI 1640) with fetal bovine serum (FBS) and penicillin/streptomycin
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer: RIPA buffer or a buffer containing 25 mmol/L Tris/HCl pH 6.8, 3 mmol/L EDTA, 3 mmol/L EGTA, 50 mmol/L NaF, 2 mmol/L sodium orthovanadate, 270 mmol/L sucrose, 10 mmol/L β-glycerophosphate, 5 mmol/L sodium pyrophosphate, and 0.5% Triton X-100.[7][13] Supplement with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
SDS-polyacrylamide gels (e.g., 10%)
-
Transfer Buffer
-
Polyvinylidene difluoride (PVDF) membrane
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-phospho-AKT (Thr308)
-
Rabbit or Mouse anti-total AKT
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Cell Culture and Treatment
-
Culture PTEN-deficient cancer cells in appropriate medium until they reach 70-80% confluency.
-
Treat cells with varying concentrations of AZD8186 (e.g., 0, 10, 100, 500 nM) for a specified time (e.g., 2 hours).[7] A 2-hour treatment is often sufficient to observe pAKT inhibition.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest AZD8186 treatment.
Protein Extraction and Quantification
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse the cell pellet with ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[7]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
Western Blotting
-
Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pAKT (Ser473 or Thr308) diluted in blocking buffer (e.g., 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an ECL reagent and an imaging system.
-
For normalization, the membrane can be stripped and re-probed for total AKT and a loading control like β-actin.
Figure 2. Experimental workflow for Western blot analysis of pAKT levels.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the protein bands should be performed using appropriate software (e.g., ImageJ). The intensity of the pAKT band should be normalized to the intensity of the total AKT band or a loading control.
Table 1: Dose-Dependent Inhibition of pAKT (Ser473) by AZD8186 in PTEN-null Cancer Cell Lines
| Cell Line | AZD8186 Concentration (nM) | Treatment Time (hours) | Relative pAKT (Ser473) Levels (Normalized to Total AKT; Mean ± SEM) |
| HCC70 | 0 (Vehicle) | 2 | 1.00 ± 0.00 |
| 10 | 2 | Data not available in provided search results | |
| 100 | 2 | Data not available in provided search results | |
| 500 | 2 | Data not available in provided search results | |
| MDA-MB-468 | 0 (Vehicle) | 2 | 1.00 ± 0.00 |
| 2000 | 2 | Significantly decreased[12] | |
| PC3 | 0 (Vehicle) | 2 | 1.00 ± 0.00 |
| 250 | Not Specified | Inhibition observed[5][6] |
Note: Specific quantitative values for a full dose-response are not consistently available across the provided search results. The table reflects that inhibition is observed at the indicated concentrations. Researchers should generate their own quantitative data following the provided protocol.
Table 2: Time-Dependent Inhibition of pAKT (Ser473) by AZD8186 in HCC70 Cells
| AZD8186 Concentration (nM) | Treatment Time (hours) | Relative pAKT (Ser473) Levels (Normalized to Total AKT; Mean ± SEM) | | :--- | :--- | :--- | :--- | | 250 | 0 | 1.00 ± 0.00 | | | 2 | Suppression observed[11] | | | 24 | Suppression observed[11][13] | | | 48 | Suppression observed[11] |
Note: The provided search results confirm time-dependent inhibition but do not provide specific mean ± SEM values for each time point. This table illustrates the expected trend.
Conclusion
This application note provides a comprehensive guide for the analysis of pAKT levels following treatment with the PI3Kβ/δ inhibitor AZD8186. The detailed protocols and data presentation guidelines will enable researchers to accurately assess the pharmacodynamic effects of AZD8186 on the PI3K/AKT signaling pathway in relevant cancer cell models. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing PI3K/Akt Inhibitors Used in Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Viability Assays with AZD8186 in PTEN-null Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2][3][4] In cancer cells with a loss-of-function mutation in the tumor suppressor gene PTEN, the PI3K/AKT signaling pathway is often constitutively active, driving tumor cell proliferation and survival.[1][2][3][5][6][7][8] The loss of PTEN function renders these tumors particularly dependent on the PI3Kβ isoform, making it a compelling therapeutic target.[9][1][2][3][5][10][6][7][8] AZD8186 has demonstrated significant anti-proliferative activity in various PTEN-null cancer cell lines by inhibiting the PI3K/AKT pathway.[9][1][2][11]
These application notes provide detailed protocols for assessing the in vitro efficacy of AZD8186 in PTEN-null cell lines using common cell viability assays, along with representative data and visualizations of the underlying signaling pathways.
Data Presentation
The anti-proliferative activity of AZD8186 is often quantified by the half-maximal growth inhibition concentration (GI50). The following table summarizes the GI50 values of AZD8186 in a panel of PTEN-null and PTEN-wild-type breast and prostate cancer cell lines. Cells sensitive to AZD8186, with GI50 values less than 1 µmol/L, are predominantly those with PTEN deficiency.[9][1][2]
| Cell Line | Cancer Type | PTEN Status | AZD8186 GI50 (µmol/L) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | < 1 |
| HCC70 | Triple-Negative Breast Cancer | Null | < 1 |
| LNCaP | Prostate Cancer | Null | < 1 |
| PC3 | Prostate Cancer | Null | < 1 |
| BT474c | Breast Cancer | Wild-Type | > 1 |
Signaling Pathway
The loss of PTEN, a phosphatase that antagonizes PI3K signaling by converting PIP3 back to PIP2, leads to the hyperactivation of the PI3K/AKT pathway. AZD8186 selectively inhibits the p110β isoform of PI3K, thereby blocking the phosphorylation of AKT and its downstream effectors, ultimately leading to decreased cell proliferation and survival.
Caption: PI3K/AKT signaling pathway in the context of PTEN loss and AZD8186 inhibition.
Experimental Protocols
General Cell Culture for PTEN-null Cell Lines
-
Cell Lines: Obtain PTEN-null cell lines (e.g., MDA-MB-468, HCC70, LNCaP, PC3) from a reputable cell bank.
-
Culture Medium: Culture cells in the appropriate medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 70-80% confluency.
Cell Viability Assay Workflow
The following diagram illustrates the general workflow for assessing cell viability after treatment with AZD8186.
Caption: General workflow for a cell viability assay with AZD8186.
Detailed Protocol 1: Crystal Violet Assay
The crystal violet assay is a simple, colorimetric method to determine cell viability by staining the DNA and proteins of adherent cells.[12][13][14][15]
Materials:
-
PTEN-null adherent cell line of interest
-
Complete cell culture medium
-
AZD8186 stock solution (in DMSO)
-
96-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 100% Methanol
-
Crystal Violet solution (0.5% in 25% methanol)
-
Solubilization solution: Methanol or 1% Acetic Acid
-
Plate reader capable of measuring absorbance at 570-590 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 1,000-5,000 cells per well in 100 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure cells are in the exponential growth phase at the end of the assay.
-
Include wells with medium only to serve as a blank control.
-
Incubate the plate for 24 hours to allow cells to attach.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of AZD8186 in complete medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 10 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of AZD8186. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Incubate the plate for 72 hours.
-
-
Staining:
-
Gently wash the cells twice with 200 µL of PBS to remove dead, detached cells.[14]
-
Fix the cells by adding 100 µL of 100% methanol to each well and incubate for 10-15 minutes at room temperature.[12][14]
-
Remove the methanol and let the plates air dry completely.
-
Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.[12]
-
Wash the plates thoroughly with tap water to remove excess stain and let them air dry.
-
-
Quantification:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the percentage of viability against the drug concentration (log scale) to determine the GI50 value.
-
Detailed Protocol 2: MTT Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18] Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]
Materials:
-
PTEN-null cell line of interest
-
Complete cell culture medium
-
AZD8186 stock solution (in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding and Drug Treatment:
-
Follow steps 1 and 2 from the Crystal Violet Assay protocol.
-
-
MTT Incubation:
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 2 hours at room temperature in the dark, with gentle shaking, to ensure complete solubilization of the formazan.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Follow step 5 from the Crystal Violet Assay protocol to determine the GI50 value.
-
Conclusion
The provided protocols offer a robust framework for evaluating the efficacy of AZD8186 in PTEN-null cancer cell lines. The choice between the crystal violet and MTT assay will depend on the specific experimental needs and cell line characteristics. Consistent application of these methods will yield reliable and reproducible data, aiding in the preclinical assessment of AZD8186 and the development of targeted therapies for PTEN-deficient cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. azd8186 - My Cancer Genome [mycancergenome.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Crystal violet staining assay for cell survival [bio-protocol.org]
- 14. tpp.ch [tpp.ch]
- 15. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
Application Notes and Protocols: Pharmacodynamic Assays for Measuring AZD8186 Target Inhibition
Introduction
AZD8186 is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms.[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers, often through the loss of the tumor suppressor PTEN.[1][3][4] PTEN-deficient tumors exhibit a dependency on the PI3Kβ isoform, making it a compelling therapeutic target.[3][5] Pharmacodynamic (PD) assays are crucial for the development of targeted therapies like AZD8186, as they provide a quantitative measure of target engagement and downstream pathway modulation in both preclinical and clinical settings.[3][6] These notes provide detailed protocols for key assays used to assess the biological activity of AZD8186.
Mechanism of Action and Signaling Pathway
AZD8186 is an ATP-competitive inhibitor that potently targets PI3Kβ and PI3Kδ.[7] In PTEN-null cells, the PI3K pathway is constitutively active, leading to the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT then phosphorylates a host of substrates, including PRAS40 (Proline-Rich AKT Substrate 40 kDa), GSK3β, and the FOXO family of transcription factors, ultimately promoting cell survival and proliferation through the mTOR complex 1 (mTORC1) and other effectors.[1][8][9] AZD8186 blocks the production of PIP3, thereby inhibiting the activation of AKT and the phosphorylation of its downstream targets.[1]
Quantitative Data Summary
The potency and efficacy of AZD8186 have been quantified through various biochemical and cell-based assays.
Table 1: AZD8186 Potency Against PI3K Isoforms
| Assay Type | Target | IC50 (nmol/L) | Source |
| Biochemical Assay | PI3Kβ | 4 | [1][2][3][6][7] |
| Biochemical Assay | PI3Kδ | 12 | [1][2][3][7] |
| Biochemical Assay | PI3Kα | 35 | [1][2][3][7] |
| Biochemical Assay | PI3Kγ | 675 | [1][2][3][7] |
| Cellular p-AKT (S473) | PI3Kβ | 3 | [2] |
| Cellular p-AKT (S473) | PI3Kδ | 17 | [1][2] |
Note: Tight-binding kinetics of AZD8186 may lead to an underestimation of its selectivity profile in biochemical assays.[1][2]
Table 2: AZD8186 Growth Inhibition (GI50) in PTEN-Deficient/Mutant Cell Lines
| Cell Line | Cancer Type | GI50 (nmol/L) | Source |
| MDA-MB-468 | Breast (TNBC) | 65 | [1][2] |
| HCC70 | Breast (TNBC) | <10 - 300 (IC50 range for pathway markers) | [1] |
| LNCaP | Prostate | <10 - 300 (IC50 range for pathway markers) | [1] |
| PC3 | Prostate | <10 - 300 (IC50 range for pathway markers) | [1] |
| JEKO | B-cell Lymphoma | 228 | [1][2] |
Table 3: AZD8186 Growth Inhibition in PIK3CA-Mutant Cell Line
| Cell Line | Cancer Type | GI50 (µmol/L) | Source |
| BT474c | Breast | 1.981 | [1][2] |
Experimental Protocols
Accurate assessment of AZD8186 activity relies on robust and reproducible experimental protocols. The following sections detail the methodologies for key pharmacodynamic assays.
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
This assay is the most common method for directly observing the inhibition of downstream signaling from AZD8186 treatment. It measures the change in phosphorylation status of key pathway proteins like AKT, PRAS40, and S6.[1][5][10]
Objective: To quantify the dose-dependent inhibition of AKT, PRAS40, and S6 phosphorylation in cancer cell lines following treatment with AZD8186.
Materials:
-
PTEN-null cancer cell lines (e.g., PC3, LNCaP, MDA-MB-468, HCC70)
-
Complete cell culture medium
-
AZD8186 stock solution (in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: p-AKT (Ser473), total AKT, p-PRAS40 (Thr246), total PRAS40, p-S6, total S6, β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.[10]
-
Serum-starve cells for 3-4 hours, if necessary, to reduce basal pathway activity.[10]
-
Pre-treat cells with serial dilutions of AZD8186 (e.g., 0, 10, 30, 100, 300, 1000 nM) or vehicle control (DMSO) for 2-4 hours.[5][7]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.[10]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add loading buffer, and denature at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software. Normalize the phosphoprotein signal to the corresponding total protein signal to account for any loading differences.[10]
Protocol 2: Immunohistochemistry (IHC) for In Vivo Target Modulation
IHC is used to assess pharmacodynamic biomarker modulation in tumor tissue from xenograft models or clinical biopsies, providing spatial context to target inhibition.[1][6]
Objective: To visualize and quantify the levels of p-AKT and p-PRAS40 in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.[6]
Materials:
-
FFPE tumor sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidases
-
Blocking serum
-
Primary antibodies: p-AKT (S473), p-PRAS40 (Thr246)
-
Biotinylated secondary antibody and streptavidin-HRP complex (or polymer-based detection system)
-
DAB chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium and coverslips
-
Microscope with digital imaging capabilities
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene followed by a graded series of ethanol (100%, 95%, 70%) and finally water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath).
-
Peroxidase Block: Incubate sections with hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Apply blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary antibody at the optimal dilution for 1 hour at room temperature or overnight at 4°C.
-
Detection:
-
Apply a biotinylated secondary antibody followed by streptavidin-HRP complex, with washes in between.
-
Alternatively, use a polymer-based detection system according to the manufacturer's instructions.
-
-
Chromogen Application: Apply DAB substrate and monitor for color development. Stop the reaction by rinsing with water.
-
Counterstaining: Lightly counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, then apply mounting medium and a coverslip.
-
Analysis: Scan slides and perform analysis using digital image analysis software. Staining intensity and the percentage of positive cells can be used to generate an H-score for semi-quantitative analysis.[6][11]
Protocol 3: FOXO3a Nuclear Translocation Assay
Inhibition of AKT by AZD8186 prevents the phosphorylation of FOXO3a, allowing it to translocate from the cytoplasm to the nucleus where it can regulate gene transcription. This cellular event is a key downstream marker of pathway inhibition.[1][8]
Objective: To visualize and quantify the nuclear translocation of FOXO3a upon AZD8186 treatment using immunofluorescence.
Materials:
-
Cells grown on glass coverslips in a multi-well plate
-
AZD8186
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: FOXO3a
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI nuclear stain
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with AZD8186 or vehicle control as described in Protocol 1.
-
Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash and then incubate cells with 0.1% Triton X-100 for 10 minutes to permeabilize the membranes.
-
Blocking: Wash and incubate with blocking solution for 30 minutes.
-
Antibody Staining:
-
Incubate with primary FOXO3a antibody for 1 hour.
-
Wash three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
-
Nuclear Staining: Wash and incubate with DAPI for 5 minutes to stain the nuclei.
-
Mounting and Imaging: Wash, mount the coverslips onto slides, and image using a fluorescence microscope.
-
Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio for FOXO3a in a statistically significant number of cells to determine the extent of translocation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Effect of PI3K/Akt Signaling Pathway on PRAS40Thr246 Phosphorylation in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining PTEN Status by Immunohistochemistry in AZD8186 Studies
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols detail the use of immunohistochemistry (IHC) to determine the status of the tumor suppressor protein PTEN (Phosphatase and Tensin Homolog). This information is critical for studies involving AZD8186, a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K). Loss of PTEN function is a frequent event in many cancers, leading to the overactivation of the PI3K/AKT/mTOR signaling pathway, and is a key biomarker for predicting response to PI3K inhibitors like AZD8186.[1][2][3]
Introduction: The Role of PTEN in the PI3K/AKT/mTOR Pathway and AZD8186 Therapy
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The tumor suppressor protein PTEN acts as a critical negative regulator of this pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP3), thereby antagonizing the activity of PI3K.[1]
In many cancers, loss of PTEN function, through mutation, deletion, or epigenetic silencing, leads to the accumulation of PIP3 and subsequent constitutive activation of AKT and mTOR.[2][4] This aberrant signaling promotes tumorigenesis and can contribute to resistance to various cancer therapies.[1][2]
AZD8186 is a selective inhibitor of the PI3Kβ and PI3Kδ isoforms.[5][6] Preclinical and clinical studies have shown that tumors with PTEN loss are particularly dependent on the PI3Kβ isoform for their growth and survival, making them more susceptible to inhibition by AZD8186.[3][7][8] Therefore, accurate assessment of PTEN status in tumor tissue is essential for identifying patients who are most likely to benefit from AZD8186 therapy.[7]
Signaling Pathway Diagram
Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of PTEN and AZD8186.
Quantitative Data Summary
The following tables summarize key quantitative data related to AZD8186 and PTEN IHC scoring from relevant studies.
Table 1: AZD8186 Inhibitory Activity (IC50)
| PI3K Isoform | AZD8186 IC50 (nM) | Reference |
| PI3Kβ | 4 | [6] |
| PI3Kδ | 12 | [6] |
| PI3Kα | 35 | [6] |
| PI3Kγ | 675 | [6] |
Table 2: PTEN Immunohistochemistry Scoring Criteria in Clinical Studies
| Scoring System | PTEN Loss Definition | Key Features | Reference |
| H-score | H-score ≤10 | Centralized determination using CST138G6 antibody. | [7] |
| Dichotomous (Negative/Positive) | Markedly decreased or entirely negative staining in tumor cells compared to internal positive controls (benign glands/stroma). | Blinded scoring; high reproducibility. | [9][10] |
| Homogeneous vs. Heterogeneous Loss | Homogeneous: Loss in all sampled tumor cells. Heterogeneous: Loss in some but not all tumor cells. | Allows for characterization of tumor heterogeneity. | [11][12] |
| Percentage-based | Loss in >10% of tumor cells. | Provides a quantitative cutoff for defining loss. | [12][13] |
Experimental Workflow for PTEN Immunohistochemistry
Caption: A standardized workflow for performing PTEN immunohistochemistry on FFPE tumor tissues.
Detailed Protocol for PTEN Immunohistochemistry
This protocol is a generalized procedure based on commonly used methods and should be optimized for individual laboratory conditions and reagents.[14][15][16]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue blocks
-
Positively charged microscope slides
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%)
-
Protein blocking solution (e.g., normal goat serum)
-
Primary antibody: Rabbit monoclonal anti-PTEN antibody (e.g., Clone D4.3 XP or 138G6)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
-
Positive and negative control slides
Procedure:
-
Sectioning and Mounting:
-
Cut 4-5 µm thick sections from the FFPE tissue block using a microtome.
-
Float the sections in a water bath and mount them onto positively charged microscope slides.
-
Dry the slides overnight at 37°C or for 1 hour at 60°C.
-
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 changes each, 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Use a steamer, water bath, or pressure cooker according to the manufacturer's instructions (e.g., 95-100°C for 20-40 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase and Protein Blocking:
-
Block endogenous peroxidase activity by incubating slides in hydrogen peroxide solution for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific protein binding by incubating with a protein blocking solution for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary anti-PTEN antibody at the optimized dilution.
-
Incubation can be performed for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse slides with wash buffer.
-
Apply the HRP-conjugated secondary antibody and incubate for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the DAB chromogen solution and incubate until the desired brown color develops. Monitor under a microscope.
-
Stop the reaction by rinsing with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
Dehydrate the sections through a graded ethanol series and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.
-
Interpretation of Staining:
-
Positive Staining: Brown staining in the cytoplasm and/or nucleus of tumor cells.
-
Internal Positive Control: Benign epithelial cells and stromal cells within the tissue should show positive PTEN staining.[9][10]
-
PTEN Loss: A complete absence or marked reduction in staining intensity in tumor cells compared to the internal positive controls.[11][13] Scoring should be performed by a qualified pathologist.
Logical Relationship Diagram
Caption: Logic for using PTEN IHC to guide patient selection for AZD8186 therapy.
These application notes and protocols provide a framework for the accurate and reproducible assessment of PTEN status by immunohistochemistry in the context of AZD8186 studies. Adherence to standardized procedures and careful interpretation by trained professionals are crucial for the successful application of this biomarker in both research and clinical settings.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Targeting the PI3K/PTEN/AKT/mTOR Pathway in Treatment of Sarcoma Cell Lines | Anticancer Research [ar.iiarjournals.org]
- 3. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PTEN mutations and activation of the PI3K/Akt/mTOR signaling pathway in papillary tumors of the pineal region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Assessment of MYC/PTEN Status by Gene-Protein Assay in Grade Group 2 Prostate Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN Loss as Determined by Clinical-grade Immunohistochemistry Assay Is Associated with Worse Recurrence-free Survival in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PTEN loss detection in prostate cancer: comparison of PTEN immunohistochemistry and PTEN FISH in a large retrospective prostatectomy cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biocare.net [biocare.net]
- 15. Protocol for PTEN expression by immunohistochemistry in formalin-fixed paraffin-embedded human breast carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol for PTEN Expression by Immunohistochemistry in Formalin-fixed Paraffin-embedded Human Breast Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Flow Cytometry Analysis of Apoptosis Following AZD8186 Treatment
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AZD8186 is a potent and selective inhibitor of the phosphoinositide 3-kinase (PI3K) β and δ isoforms.[1][2] The PI3K/AKT signaling pathway is a critical regulator of cell survival, proliferation, and apoptosis.[3][4][5][6] In many cancers, this pathway is aberrantly activated, often due to the loss of the tumor suppressor phosphatase and tensin homolog (PTEN).[2] PTEN loss leads to the accumulation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), resulting in the constitutive activation of AKT and subsequent inhibition of apoptosis. AZD8186, by targeting PI3Kβ, effectively counteracts this process, leading to the induction of apoptosis, particularly in PTEN-deficient tumors.[2][7]
This application note provides a detailed protocol for the analysis of apoptosis induced by AZD8186 using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Annexin V is a cellular protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live cells. In late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).
Data Summary
The following table summarizes the quantitative effects of AZD8186 on apoptosis in various cancer cell lines as determined by flow cytometry.
| Cell Line | PTEN Status | AZD8186 Concentration | Treatment Duration | Apoptosis (% Annexin V positive cells) | Notes |
| MDA-MB-436 | Loss | 2 µM | 72 hours | Moderately induced | In combination with paclitaxel (5 nM), apoptosis was significantly enhanced.[8] |
| MDA-MB-468 | Loss | 2 µM | 72 hours | ~10% | In combination with paclitaxel (5 nM), apoptosis increased to 33%.[8] |
| LNCaP | Mutated | 250 nM | 48 hours | 1.7-fold induction over control | Combined with a PI3Kα inhibitor (BYL719), apoptosis was enhanced to 2.4-fold over control.[7] |
Experimental Protocols
Materials
-
AZD8186 (appropriate stock solution in DMSO)
-
Cancer cell line of interest (e.g., PTEN-deficient cell lines like MDA-MB-468 or LNCaP)
-
Complete cell culture medium
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (or similar kit with a green fluorescent Annexin V conjugate and PI)
-
1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Cell Culture and Treatment
-
Seed cells at an appropriate density in multi-well plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of AZD8186 in complete cell culture medium. It is recommended to include a vehicle control (DMSO) at the same final concentration as the highest AZD8186 concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of AZD8186 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Staining Protocol for Flow Cytometry
-
Harvest Cells:
-
Adherent cells: Gently wash the cells with PBS, then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a conical tube.
-
Suspension cells: Collect the cells directly into a conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in cold PBS. Repeat this wash step once more.
-
Resuspension: Centrifuge the cells again, discard the supernatant, and resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Aliquot 100 µL of the cell suspension (containing 1 x 10^5 cells) into a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or other green fluorescent conjugate) and 5 µL of PI solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Flow Cytometer Setup and Data Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for detecting the green fluorescence of Annexin V (e.g., FITC channel) and the red fluorescence of PI.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and define the quadrants for analysis.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant:
-
Lower Left (Annexin V- / PI-): Live cells
-
Lower Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper Left (Annexin V- / PI+): Necrotic cells (should be a minor population in this assay)
-
Visualizations
Caption: AZD8186 inhibits PI3Kβ, blocking AKT activation and inducing apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 7. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
AZD8186 in DMSO: Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information on the solubility and stability of AZD8186 when using Dimethyl Sulfoxide (DMSO) as a solvent. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of AZD8186 in DMSO?
A1: AZD8186 exhibits high solubility in DMSO. However, the exact concentration can vary slightly between batches. It is crucial to use fresh, high-quality DMSO, as absorbed moisture can reduce the solubility of the compound[1]. For practical purposes, preparing stock solutions at concentrations up to 91 mg/mL has been reported.
Data Summary: AZD8186 Solubility in DMSO
| Concentration (mg/mL) | Molar Concentration (mM) | Solvent | Notes | Source |
|---|---|---|---|---|
| 91 mg/mL | 198.92 mM | DMSO | Warmed with a 50°C water bath. | [2] |
| 79 mg/mL | 172.68 mM | DMSO | Use fresh DMSO to avoid moisture. |[1] |
Q2: How do I properly prepare a stock solution of AZD8186 in DMSO?
A2: To ensure complete dissolution and maintain compound integrity, follow a systematic protocol. It is recommended to start with a high-concentration stock solution that can be later diluted for working solutions. A detailed step-by-step guide is available in the "Experimental Protocols" section below. General guidelines advise weighing the compound accurately and adding the appropriate volume of fresh DMSO to achieve the desired concentration[3]. For difficult-to-dissolve compounds, gentle warming (e.g., a 37°C or 50°C water bath) and sonication can be effective[2][4].
Q3: What are the recommended storage conditions for AZD8186 stock solutions in DMSO?
A3: Proper storage is critical for maintaining the stability and efficacy of AZD8186 solutions. Stock solutions in DMSO should be aliquoted into single-use volumes to minimize freeze-thaw cycles and stored at low temperatures[5][6][7].
Data Summary: Recommended Storage for AZD8186 in DMSO
| Storage Temperature | Duration | Recommendations | Source |
|---|---|---|---|
| -20°C | Up to 1 year | Suitable for long-term storage. | [5] |
| -80°C | Up to 2 years | Recommended for maximum stability. | [5] |
| 0 - 4°C | Days to weeks | For short-term storage only. |[8] |
Note: The stability of compounds in solution can vary. It is best practice to use freshly prepared solutions or re-qualify stored solutions if they have been kept for extended periods.
Q4: How many times can I freeze and thaw my AZD8186 DMSO stock solution?
A4: While it is best practice to avoid repeated freeze-thaw cycles, studies on various compounds stored in DMSO suggest that many are stable for several cycles[6][7]. One study indicated no significant compound loss after 11 freeze-thaw cycles[9][10]. Another investigation subjected compounds to 25 cycles to assess stability[11][12]. To minimize any potential degradation, it is strongly recommended to aliquot stock solutions into volumes appropriate for individual experiments[5].
Troubleshooting Guide
Q5: My AZD8186 has precipitated out of the DMSO solution upon dilution with aqueous media. What should I do?
A5: Precipitation is a common issue when diluting a DMSO stock solution into an aqueous buffer or cell culture medium[3][4]. The workflow below provides steps to address this problem. The final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid cellular toxicity[6].
Experimental Protocols
Protocol 1: Preparation of a High-Concentration AZD8186 Stock Solution
This protocol describes the preparation of a 40 mM stock solution of AZD8186 in DMSO.
Materials:
-
AZD8186 powder (MW: 457.47 g/mol )
-
Anhydrous/high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer and sonicator
Procedure:
-
Calculation: Determine the mass of AZD8186 required. For 1 mL of a 40 mM solution:
-
Mass (mg) = 40 mmol/L * 1 L/1000 mL * 457.47 g/mol * 1000 mg/g * 1 mL = 18.3 mg
-
-
Weighing: Accurately weigh 18.3 mg of AZD8186 powder and place it into a sterile vial.
-
Dissolution: Add 1 mL of high-purity DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly. If the solid does not dissolve completely, sonicate the vial for 5-10 minutes or warm it gently in a 37-50°C water bath until the solution is clear[2][4].
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration, and date. Store at -20°C for up to one year or -80°C for up to two years[5].
Preparation of Common Stock Concentrations
| Desired Concentration | Mass for 1 mL | Mass for 5 mL | Mass for 10 mL |
|---|---|---|---|
| 10 mM | 4.57 mg | 22.87 mg | 45.75 mg |
| 25 mM | 11.44 mg | 57.18 mg | 114.37 mg |
| 40 mM | 18.30 mg | 91.50 mg | 182.99 mg |
Signaling Pathway Inhibition
AZD8186 is a potent and selective inhibitor of the PI3Kβ (Phosphoinositide 3-kinase beta) and PI3Kδ isoforms[5]. This inhibition is particularly effective in cancers with a deficiency in the PTEN tumor suppressor gene. By blocking PI3Kβ/δ, AZD8186 prevents the phosphorylation of AKT, a key downstream effector, thereby inhibiting tumor cell proliferation and survival[8][13].
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. medkoo.com [medkoo.com]
- 9. researchgate.net [researchgate.net]
- 10. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of (R)-8-(1-(3,5-difluorophenylamino)ethyl)-N,N-dimethyl-2-morpholino-4-oxo-4H-chromene-6-carboxamide (AZD8186): a potent and selective inhibitor of PI3Kβ and PI3Kδ for the treatment of PTEN-deficient cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AZD8186 and Docetaxel Combination Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the combination dosage of AZD8186 and docetaxel. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining AZD8186 and docetaxel?
A1: The combination of AZD8186, a selective inhibitor of PI3Kβ and PI3Kδ, with the cytotoxic chemotherapy agent docetaxel is based on a strong preclinical rationale, particularly for tumors with loss of the tumor suppressor PTEN. PTEN loss leads to hyperactivation of the PI3K/AKT signaling pathway, making cancer cells dependent on the PI3Kβ isoform for survival and proliferation. AZD8186 specifically targets this dependency. Docetaxel works by disrupting microtubule function, leading to cell cycle arrest and apoptosis. Preclinical studies have demonstrated that the addition of a taxane like docetaxel or paclitaxel to AZD8186 results in synergistic growth inhibition and apoptosis in PTEN-deficient cancer models.
Q2: What is the recommended phase II dose (RP2D) and schedule for the combination in clinical settings?
A2: A phase I clinical trial (NCT03218826) in patients with advanced solid tumors with PTEN or PI3KCB mutations established a recommended phase II dose of AZD8186 at 120 mg administered orally twice daily (BID) on a 5 days on, 2 days off schedule, in combination with docetaxel at a dose of 75 mg/m² administered intravenously every 21 days.
Q3: What are the most common adverse events observed with this combination?
A3: In the phase I clinical trial, the most frequently observed treatment-emergent adverse events were anemia (57%), diarrhea (43%), and fatigue (43%). The most common grade ≥3 adverse event was neutropenia (30%), which was managed with the prophylactic use of growth factors.
Q4: In which cancer types has this combination shown promise?
A4: Preclinical studies have demonstrated the efficacy of the AZD8186 and taxane combination in models of PTEN-deficient triple-negative breast cancer (TNBC) and prostate cancer. The phase I clinical trial enrolled patients with a variety of advanced solid tumors harboring PTEN or PIK3CB mutations.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with the AZD8186 and docetaxel combination.
In Vitro Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High variability in cell viability assays | - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in multi-well plates.- Issues with drug solubility or stability. | - Ensure a homogenous single-cell suspension before seeding.- Use a calibrated multichannel pipette for drug addition.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.- Prepare fresh drug dilutions for each experiment. AZD8186 is soluble in DMSO. |
| Lack of synergistic effect | - Suboptimal drug concentrations.- Cell line is not dependent on the PI3Kβ pathway (e.g., PTEN-proficient).- Incorrect timing of drug administration. | - Perform dose-response curves for each agent individually to determine their IC50 values, then test various combination ratios around these values.- Confirm the PTEN status of your cell line via Western blot or sequencing.- Experiment with different administration schedules (e.g., sequential vs. concurrent). |
| Unexpected Western blot results (e.g., no change in p-AKT) | - Ineffective inhibition by AZD8186.- Suboptimal antibody or blotting conditions.- Cells harvested at the wrong time point. | - Verify the concentration and activity of your AZD8186 stock.- Optimize antibody concentrations and incubation times. Include positive and negative controls.- Perform a time-course experiment to determine the optimal time point for observing pathway inhibition after treatment. |
In Vivo Experiments
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Significant animal toxicity (e.g., weight loss, lethargy) | - Overlapping toxicities of the two agents, particularly myelosuppression.- High dosage of one or both drugs. | - Monitor animal health and body weight daily.- Consider reducing the dose of docetaxel or AZD8186.- Implement supportive care measures, such as prophylactic G-CSF for neutropenia, as was done in the clinical trial. |
| Limited anti-tumor efficacy | - Tumor model is not PTEN-deficient.- Inadequate drug exposure.- Development of resistance. | - Confirm the PTEN status of the xenograft model.- Assess the pharmacokinetics of AZD8186 and docetaxel in your model to ensure adequate tumor exposure.- Analyze tumors from treated animals for potential resistance mechanisms. |
| Difficulty with AZD8186 formulation for oral gavage | - Poor solubility in aqueous solutions. | - AZD8186 can be formulated as a suspension in 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water for oral administration. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on the AZD8186 and docetaxel/paclitaxel combination.
Table 1: In Vitro Efficacy of AZD8186 in Combination with Paclitaxel in TNBC Cell Lines
| Cell Line | PTEN Status | AZD8186 Concentration | Paclitaxel Concentration | Combination Effect (Combination Index, CI) |
| MDA-MB-436 | Loss | 2 µM | 5 nM | Synergism (CI < 0.8) |
| MDA-MB-468 | Loss | 2 µM | 5 nM | Synergism (CI < 0.8) |
| SUM-159 | Loss | Not specified | Not specified | Synergism (CI < 0.8) |
| MFM-223 | Wild-Type | Not specified | Not specified | Moderate Synergism (CI ≈ 0.8) |
Table 2: In Vivo Efficacy of AZD8186 in Combination with Docetaxel in Xenograft Models
| Tumor Model | Treatment Group | Dosage and Schedule | Tumor Growth Inhibition |
| HCC70 (TNBC) | AZD8186 + Docetaxel | AZD8186: 25 or 50 mg/kg, p.o., BID; Docetaxel: 15 mg/kg, single dose | Significantly increased compared to either agent alone. |
| PC3 (Prostate) | AZD8186 + Docetaxel | AZD8186: 10 or 30 mg/kg, p.o., BID; Docetaxel: 15 mg/kg, single dose | Significantly increased compared to either agent alone. |
Experimental Protocols
1. Cell Viability Assay (Sulforhodamine B - SRB Assay)
This protocol is adapted for assessing the synergistic effects of AZD8186 and docetaxel on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over 72 hours and incubate overnight.
-
Drug Treatment: Treat cells with a range of concentrations of AZD8186, docetaxel, or the combination of both for 72 hours. Include a vehicle-only control (e.g., DMSO).
-
Cell Fixation: After incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
2. Apoptosis Assay (Annexin V Staining)
This protocol is designed to quantify apoptosis induced by the drug combination using flow cytometry.
-
Cell Treatment: Seed cells in 6-well plates and treat with AZD8186, docetaxel, or the combination for the desired time (e.g., 72 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
3. Western Blot for PI3K/AKT Pathway Analysis
This protocol allows for the assessment of target engagement by AZD8186.
-
Cell Lysis: Treat cells with the drug combination for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, PTEN, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Signaling Pathway
Caption: PI3K pathway and points of intervention for AZD8186 and docetaxel.
Experimental Workflow
Caption: Workflow for optimizing AZD8186 and docetaxel combination.
Troubleshooting Logic
Caption: A logical approach to troubleshooting experimental issues.
Technical Support Center: AZD8186 and PI3Kβ Pathway Modulation
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols related to the feedback loop activation observed after PI3Kβ inhibition by AZD8186.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the feedback loop that reactivates signaling after treatment with AZD8186?
A: The primary feedback mechanism involves the reactivation of the PI3Kα isoform.[1][2][3] Inhibition of PI3Kβ by AZD8186 suppresses the downstream effector mTOR. This relieves the negative feedback that mTORC1 normally exerts on receptor tyrosine kinases (RTKs), such as the Insulin-like Growth Factor 1 Receptor (IGF1R).[1][3][4] The subsequent hyperactivation of these RTKs then drives PI3Kα-dependent signaling, leading to a rebound in AKT phosphorylation and reactivation of the pathway, bypassing the PI3Kβ blockade.[1][3]
Q2: Why is AKT phosphorylation rebounding in my PTEN-null cells 8-24 hours after initial suppression by AZD8186?
A: This rebound is a classic sign of the feedback loop activation. While PTEN-null tumors are highly dependent on PI3Kβ for initial signaling, the potent inhibition by AZD8186 triggers the compensatory reactivation of PI3Kα through RTK signaling.[1][2] This leads to a transient inhibition of the pathway, with AKT phosphorylation levels often returning to near baseline levels within hours of treatment.[1] Studies in LNCaP and BT-549 cells have demonstrated this significant rebound in p-AKT levels following initial suppression.[1]
Q3: In which experimental models is this feedback loop most commonly observed?
A: This phenomenon is most prominently observed in cancer cell lines and tumor models with PTEN inactivation or loss, as these models are particularly reliant on PI3Kβ signaling.[1][5][6] It has been documented across multiple PTEN-null prostate (LNCaP, PC3) and breast (HCC70, MDA-MB-468) cancer cell lines.[1][5][7]
Q4: How can I experimentally confirm that a feedback loop is being activated?
A: A time-course Western blot is the most direct method. You should observe an initial decrease in the phosphorylation of key pathway proteins (p-AKT, p-PRAS40, p-S6) at early time points (e.g., 2-6 hours) followed by a significant recovery or rebound at later time points (e.g., 8-24 hours) despite the continued presence of AZD8186.[1][5] To further confirm the mechanism, you can combine AZD8186 with a PI3Kα-specific inhibitor (like BYL719) and observe a durable, sustained inhibition of the pathway.[1][8]
Q5: What are the key biomarkers to monitor for feedback activation?
A: The essential biomarkers to monitor include:
-
Phospho-AKT (Ser473 and Thr308): The most direct readout of pathway reactivation.[1][5]
-
Phospho-S6 Ribosomal Protein: A downstream indicator of mTORC1 activity.[2][7]
-
Phospho-IGF1R (Tyr1131): To assess the activation status of the upstream RTK driving the feedback.[1]
Section 2: Troubleshooting Guides
Issue 1: Significant rebound of p-AKT and other downstream markers observed 6-24 hours post-treatment.
-
Possible Cause: Activation of the compensatory PI3Kα-mediated feedback loop. This is an expected outcome in many PTEN-null models following selective PI3Kβ inhibition.[1][3]
-
Suggested Solution:
-
Confirm the Mechanism: Perform a time-course experiment to map the kinetics of the rebound.
-
Implement Combination Therapy: To achieve sustained pathway inhibition, co-treat with an inhibitor of the feedback mechanism. Effective combinations include:
-
PI3Kα inhibitors (e.g., BYL719): This directly targets the reactivated isoform and has been shown to prevent the rebound of AKT phosphorylation.[1][8]
-
mTORC1/2 inhibitors (e.g., Vistusertib/AZD2014): This targets the pathway downstream of the feedback loop, overcoming resistance.[2][8][9]
-
RTK inhibitors (e.g., OSI-906 for IGF1R): This blocks the upstream driver of the feedback loop.[1]
-
-
Issue 2: My PTEN-null cell line shows unexpected resistance (high GI50) to AZD8186 monotherapy.
-
Possible Cause 1: A highly robust and rapid feedback loop activation may be limiting the efficacy of the drug.[8][9]
-
Suggested Solution 1: Test the synergy of AZD8186 with a PI3Kα or mTOR inhibitor. A combination treatment may reveal sensitivity that is masked in monotherapy due to the feedback response.[1][2]
-
Possible Cause 2: The cell line may have co-occurring alterations in other signaling pathways (e.g., RAS/MAPK) that provide alternative routes for cell proliferation and survival.[10]
-
Suggested Solution 2: Profile the genomic landscape of your cell line to identify potential parallel resistance pathways. Consider co-treatment with inhibitors targeting these pathways (e.g., MEK inhibitors).
Issue 3: Inconsistent or weak inhibition of p-AKT even at early time points.
-
Possible Cause 1: Suboptimal drug concentration or stability. AZD8186 is potent, with cellular IC50 values for p-AKT inhibition in the low nanomolar range (e.g., 3 nM in MDA-MB-468 cells).[6]
-
Suggested Solution 1: Verify the concentration and integrity of your AZD8186 stock. Perform a dose-response experiment using a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for pathway inhibition in your specific cell line.
-
Possible Cause 2: Issues with the experimental protocol, such as sample collection or lysis.
-
Suggested Solution 2: Ensure that cells are rapidly lysed on ice with buffers containing fresh phosphatase and protease inhibitors to preserve protein phosphorylation states. Refer to the detailed Western blot protocol below.
Section 3: Data Presentation
Table 1: Biochemical Potency of AZD8186 Against PI3K Isoforms
| PI3K Isoform | IC50 (nmol/L) | Selectivity vs. PI3Kβ |
| PI3Kβ | 4 | 1x |
| PI3Kδ | 12 | 3x |
| PI3Kα | 35 | ~9x |
| PI3Kγ | 675 | ~169x |
Data compiled from biochemical assays.[1][5][6]
Table 2: Representative Cellular Growth Inhibition by AZD8186
| Cell Line | Cancer Type | PTEN Status | GI50 (nmol/L) |
| MDA-MB-468 | Triple-Negative Breast | Null | 65 |
| HCC70 | Triple-Negative Breast | Null | 270 |
| LNCaP | Prostate | Null | 270 |
| PC3 | Prostate | Null | 300 |
GI50 values represent the concentration required to inhibit cell growth by 50% and are compiled from in vitro proliferation assays.[7]
Section 4: Experimental Protocols
Protocol 1: Time-Course Western Blot for PI3K Pathway Reactivation
This protocol is designed to assess the dynamic changes in protein phosphorylation following AZD8186 treatment.
-
Cell Plating: Plate cells (e.g., LNCaP, HCC70) in 6-well plates and grow to 70-80% confluency.
-
Treatment: Treat cells with AZD8186 at a predetermined effective concentration (e.g., 250 nM).[1][5] Include a vehicle control (e.g., 0.1% DMSO).
-
Time-Course Collection: Collect cell lysates at multiple time points: 0, 2, 6, 12, and 24 hours post-treatment.
-
Lysis:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (e.g., NP40 or RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[11]
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 15-30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[11]
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[11][12] After electrophoresis, transfer proteins to a nitrocellulose or PVDF membrane.[13]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST.[12]
-
Incubate with primary antibodies (e.g., anti-p-AKT S473, anti-total AKT, anti-p-S6, anti-GAPDH) overnight at 4°C.[12][13]
-
Wash the membrane 3x for 10 minutes each with TBST.[12]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash again 3x for 10 minutes each with TBST.
-
-
Detection: Apply an ECL detection reagent and visualize bands using a chemiluminescence imaging system.[11] Analyze band intensity to quantify changes in phosphorylation over time relative to total protein and loading controls.
Protocol 2: Cell Viability Assay for Combination Synergy
This protocol uses a colorimetric method to assess the synergistic effects of combining AZD8186 with another inhibitor.
-
Cell Plating: Seed cells in 96-well plates at a density that allows for logarithmic growth over the assay period.
-
Drug Preparation: Prepare a dose-response matrix of AZD8186 and the second compound (e.g., BYL719). This should include each drug alone and in combination at various concentrations.
-
Treatment: Treat cells with the drug combinations for 72-120 hours.[10]
-
Viability Measurement (SRB Assay Example):
-
Fix cells by gently adding 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubate for 1 hour at 4°C.
-
Wash plates five times with slow-running tap water and air dry.
-
Stain with 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes.
-
Quickly wash plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Solubilize the bound stain with 200 µL of 10 mM Tris base solution.
-
Read the absorbance on a plate reader at 510 nm.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 0.8 indicates synergy.[10]
Protocol 3: Co-Immunoprecipitation to Analyze RTK-Adaptor Interaction
This protocol can be used to determine if AZD8186 treatment increases the association between an RTK (e.g., IGF1R) and its signaling adaptors (e.g., IRS1).
-
Cell Treatment and Lysis: Treat cells with AZD8186 or vehicle as described in Protocol 1. Lyse cells in a gentle, non-denaturing IP lysis buffer (e.g., containing 1% Triton X-100 or NP-40) to preserve protein complexes.
-
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Add the primary antibody (e.g., anti-IGF1R) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.
-
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with cold IP lysis buffer to remove non-specifically bound proteins.[14]
-
Elution: Elute the bound proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
Analysis: Pellet the beads and analyze the supernatant using Western blot (Protocol 1) with antibodies against the protein of interest (IGF1R) and its suspected binding partners (IRS1, p85 subunit of PI3K). An increased signal for the binding partner in the AZD8186-treated sample indicates enhanced complex formation.
Section 5: Signaling Pathways and Workflows
Caption: PI3Kβ signaling pathway and inhibition by AZD8186.
Caption: RTK-PI3Kα mediated feedback loop after PI3Kβ inhibition.
Caption: Workflow for investigating feedback loop activation.
References
- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. PI3Kβ—A Versatile Transducer for GPCR, RTK, and Small GTPase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. origene.com [origene.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 14. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Cell line-specific sensitivity to (Rac)-AZD8186
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the PI3Kβ/δ inhibitor, (Rac)-AZD8186.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the class I phosphoinositide 3-kinase (PI3K) isoforms PI3Kβ and PI3Kδ.[1][2][3] In biochemical assays, AZD8186 demonstrates high potency against PI3Kβ (IC50 = 4 nM) and PI3Kδ (IC50 = 12 nM), with selectivity over PI3Kα (IC50 = 35 nM) and PI3Kγ (IC50 = 675 nM).[4][5] By inhibiting PI3Kβ and PI3Kδ, AZD8186 blocks the conversion of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3).[1] This leads to reduced activation of downstream signaling proteins, most notably AKT, which in turn inhibits cell proliferation, growth, and survival.[1][6] The inhibition of the PI3K/AKT/mTOR pathway is a key outcome of AZD8186 treatment.[6][7]
Q2: Which cell lines are most sensitive to AZD8186?
Sensitivity to AZD8186 is strongly associated with the loss or mutation of the tumor suppressor gene PTEN.[1][2] PTEN-deficient tumors become dependent on the PI3Kβ isoform for signaling, making them particularly susceptible to AZD8186.[2][4] Consequently, cancer cell lines with PTEN loss, such as the triple-negative breast cancer (TNBC) lines HCC70 and MDA-MB-468, and the prostate cancer lines PC3 and LNCaP, show high sensitivity.[1] While PTEN status is a major determinant, not all PTEN-deficient cells are sensitive, and some PTEN-proficient cells may still respond.[1][2] Sensitivity is generally defined by a GI50 value of less than 1 µmol/L.[1][2]
Q3: What are the potential mechanisms of resistance to AZD8186?
Resistance to AZD8186 can arise from several mechanisms, primarily involving the reactivation of the PI3K/AKT pathway through feedback loops.[8] In some PTEN-mutated models, inhibition of PI3Kβ by AZD8186 can lead to a rebound in AKT signaling that is dependent on PI3Kα activity.[8][9] This feedback activation can be mediated by the derepression of FOXO transcription factors, leading to the upregulation of receptor tyrosine kinases (RTKs) that signal through PI3Kα.[8] Additionally, in some lymphoma models, feedback activation of the PI3K/AKT/mTOR pathway has been observed following PI3Kβ/δ inhibition, limiting the efficacy of AZD8186.[7][10]
Troubleshooting Guide
Problem 1: My PTEN-null cell line is not showing the expected sensitivity to AZD8186.
-
Possible Cause 1: Feedback activation of PI3Kα.
-
Troubleshooting Step: As demonstrated in some cell lines, inhibition of PI3Kβ can lead to a compensatory upregulation of PI3Kα signaling.[8][9] To test this, you can co-treat your cells with a PI3Kα-specific inhibitor (e.g., BYL719) and AZD8186. A synergistic effect would suggest that PI3Kα-mediated resistance is occurring.[9]
-
-
Possible Cause 2: Sub-optimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal GI50 concentration for your specific cell line. Ensure the treatment duration is sufficient to observe an effect, typically 72 hours or longer for proliferation assays.
-
-
Possible Cause 3: Incorrect PTEN status.
-
Troubleshooting Step: Confirm the PTEN status of your cell line using Western blot analysis to verify the absence of PTEN protein.
-
Problem 2: I am observing high variability in my experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Troubleshooting Step: Ensure a consistent number of cells are seeded in each well. Perform cell counting accurately and ensure a homogenous cell suspension before plating.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Troubleshooting Step: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with media or a buffer.
-
-
Possible Cause 3: Instability of the compound in solution.
-
Troubleshooting Step: Prepare fresh dilutions of AZD8186 from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Quantitative Data Summary
Table 1: Cell Line Sensitivity to this compound
| Cell Line | Cancer Type | PTEN Status | GI50 (µmol/L) | IC50 (pAKT Ser473, nmol/L) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 0.065 | 3 | [1] |
| HCC70 | Triple-Negative Breast Cancer | Null | <1 | <10 - 300 | [1] |
| PC3 | Prostate Cancer | Null | <1 | <10 - 300 | [1] |
| LNCaP | Prostate Cancer | Mutated | 0.1 ± 0.092 | <10 - 300 | [1][9] |
| BT474c | Breast Cancer | Wild Type | 1.981 | 752 | [1] |
| JEKO | Mantle Cell Lymphoma | Not Specified | 0.228 (IgM stimulated) | 17 (IgM stimulated) | [1] |
Experimental Protocols
Cell Proliferation (GI50) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of AZD8186 in culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of AZD8186. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by plotting the percentage of cell growth inhibition against the log concentration of AZD8186 and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Pathway Modulation
-
Cell Lysis: Plate cells and allow them to adhere. Treat with desired concentrations of AZD8186 for the specified time (e.g., 2 hours). After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-PRAS40, total PRAS40, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software to determine the relative levels of protein phosphorylation.
Visualizations
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of AZD8186.
Caption: A logical workflow for troubleshooting unexpected resistance to AZD8186.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AZD8186 and Glucose Metabolism in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of AZD8186 on glucose metabolism in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD8186?
A1: AZD8186 is a potent and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) beta (PI3Kβ) and delta (PI3Kδ) isoforms.[1][2] In cancer cells, particularly those with loss of the tumor suppressor PTEN, signaling through the PI3K/AKT/mTOR pathway becomes critical for survival and proliferation.[1][3][4] AZD8186 selectively inhibits PI3Kβ, leading to the suppression of this pathway, which results in decreased tumor cell growth, proliferation, and survival.[2][5]
Q2: How does AZD8186 specifically affect glucose metabolism in cancer cells?
A2: AZD8186 significantly alters glucose metabolism in cancer cells by:
-
Reducing Glucose Uptake: Inhibition of the PI3Kβ/AKT pathway by AZD8186 leads to a decrease in the uptake of glucose by cancer cells.[3][6][7]
-
Decreasing Glycolysis: Seahorse flux analysis has demonstrated that AZD8186 decreases the rate of glycolysis in PTEN-null tumor models.[3][6]
-
Modulating Carbon Flux: Treatment with AZD8186 upregulates pyruvate dehydrogenase kinase 4 (PDHK4) and increases the phosphorylation of pyruvate dehydrogenase (PDH). This is indicative of a reduced carbon flux from glycolysis into the tricarboxylic acid (TCA) cycle.[3][4][8]
-
Decreasing Lactate Production: By inhibiting glycolysis, AZD8186 leads to a decrease in the production and secretion of lactate, a key byproduct of aerobic glycolysis in cancer cells.[9]
Q3: In which cancer cell lines is AZD8186 most effective?
A3: AZD8186 shows preferential activity in cancer cell lines and tumor models where the tumor suppressor PTEN is lost or mutated.[1][3][4] PTEN-null tumors often become dependent on the PI3Kβ isoform for their growth and survival.[3][4] Examples of sensitive cell lines include the triple-negative breast cancer line HCC70 and the prostate cancer line PC3.[3][10] However, sensitivity can vary, and it is recommended to assess the PTEN status and PI3Kβ dependency of your specific cell line.[11][12]
Q4: What is the recommended concentration and treatment duration for AZD8186 in in vitro experiments?
A4: The optimal concentration and duration of AZD8186 treatment will vary depending on the cell line and the specific assay. Preclinical studies have used concentrations ranging from the nanomolar to low micromolar range. For example, a concentration of 250 nmol/L has been used in studies with HCC70, LNCAP, and PC3 cells.[3][9] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line and experimental conditions. Treatment durations can range from a few hours for signaling pathway analysis to several days for cell proliferation assays.[3][10]
Troubleshooting Guide
Problem 1: I am not observing a decrease in AKT phosphorylation after AZD8186 treatment.
-
Possible Cause 1: Suboptimal AZD8186 Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of AZD8186 for your cell line. We recommend testing a range from 10 nM to 10 µM.
-
-
Possible Cause 2: Short Treatment Duration.
-
Solution: Inhibition of AKT phosphorylation can be rapid. Analyze protein lysates at early time points (e.g., 30 minutes, 1, 2, 4, and 6 hours) post-treatment.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Some cell lines may have intrinsic or acquired resistance to PI3Kβ inhibition. This can be due to compensatory activation of other signaling pathways, such as the PI3Kα or MAPK pathways.[13][14] Consider performing a broader pathway analysis (e.g., Western blotting for p-ERK) to investigate potential resistance mechanisms.
-
-
Possible Cause 4: Reagent Quality.
Problem 2: I see inhibition of AKT phosphorylation, but no significant change in glucose uptake.
-
Possible Cause 1: Redundant Glucose Uptake Mechanisms.
-
Solution: Cancer cells can utilize multiple glucose transporters (GLUTs). While PI3K/AKT signaling is a major regulator of GLUT1, other pathways may compensate. Consider investigating the expression of different GLUT isoforms in your cell line.
-
-
Possible Cause 2: Insufficient Treatment Duration for Metabolic Effects.
-
Solution: Changes in metabolic phenotypes, such as glucose uptake, may take longer to manifest than signaling pathway inhibition. Extend the AZD8186 treatment duration (e.g., 24, 48, 72 hours) before performing the glucose uptake assay.
-
-
Possible Cause 3: Assay Sensitivity.
-
Solution: Ensure your glucose uptake assay is sensitive enough to detect modest changes. Optimize the assay conditions, such as the concentration of the fluorescent glucose analog (e.g., 2-NBDG) and the incubation time.
-
Problem 3: My results from the Seahorse Glycolysis Stress Test are inconsistent.
-
Possible Cause 1: Suboptimal Cell Seeding Density.
-
Solution: The number of cells seeded per well is critical for obtaining reproducible Seahorse data. Perform a cell titration experiment to determine the optimal seeding density for your cell line that results in a basal ECAR (extracellular acidification rate) within the recommended range for the instrument.
-
-
Possible Cause 2: Inconsistent Cell Health.
-
Solution: Ensure your cells are healthy and in the logarithmic growth phase before seeding them for the assay. Avoid using cells that are over-confluent or have been in culture for too many passages.
-
-
Possible Cause 3: Incorrect Reagent Concentrations.
-
Solution: The concentrations of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the Glycolysis Stress Test are critical. Prepare fresh reagent stocks and carefully calculate the final concentrations for each injection port.
-
Data Presentation
Table 1: Effect of AZD8186 on PI3K/AKT/mTOR Pathway Biomarkers in PTEN-null Cancer Cells
| Cell Line | Treatment | p-AKT (S473) (% of Control) | p-S6 (S240/244) (% of Control) | Reference |
| HCC70 | 250 nM AZD8186 (24h) | ~20% | ~30% | [3] |
| PC3 | 250 nM AZD8186 (24h) | ~15% | ~25% | [3] |
| LNCaP | 250 nM AZD8186 (24h) | ~25% | ~40% | [3] |
Table 2: Impact of AZD8186 on Glucose Metabolism Parameters
| Cell Line | Treatment | Glucose Uptake (% of Control) | Glycolysis Rate (ECAR) (% of Control) | Lactate Production (% of Control) | Reference |
| PTEN-null models | AZD8186 | Decreased | Decreased | Decreased | [3][6][9] |
Experimental Protocols
Glucose Uptake Assay (using 2-NBDG)
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
Glucose-free DMEM or PBS
-
AZD8186 (stock solution in DMSO)
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Seed cells in a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Allow cells to adhere and grow overnight.
-
The next day, treat the cells with the desired concentrations of AZD8186 or vehicle control (DMSO) in complete culture medium for the desired duration (e.g., 24 hours).
-
One hour prior to the assay, wash the cells twice with warm, glucose-free DMEM or PBS to remove any residual glucose.
-
Incubate the cells in glucose-free DMEM containing the same concentrations of AZD8186 or vehicle for 1 hour at 37°C.[4]
-
Add 2-NBDG to each well at a final concentration of 50-100 µM.[13]
-
Incubate for 30-60 minutes at 37°C.[13]
-
To stop the uptake, remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
For flow cytometry analysis, detach the cells using trypsin, resuspend in ice-cold PBS, and analyze on a flow cytometer using the FITC channel.
-
For plate reader analysis, lyse the cells in a suitable buffer and measure the fluorescence (Excitation/Emission ~485/535 nm).
-
Normalize the fluorescence intensity to the protein concentration of each sample.
Lactate Production Assay
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
AZD8186 (stock solution in DMSO)
-
Lactate assay kit (colorimetric or fluorometric)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh complete culture medium containing various concentrations of AZD8186 or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation, carefully collect a small aliquot (e.g., 10-20 µL) of the culture medium from each well. Be careful not to disturb the cells.
-
Perform the lactate assay on the collected medium according to the manufacturer's protocol.[17][18] This typically involves mixing the medium with a reaction mix and measuring the absorbance or fluorescence after a specific incubation time.
-
Create a standard curve using the provided lactate standard to determine the lactate concentration in each sample.
-
Normalize the lactate concentration to the cell number or total protein content in each well.
Western Blotting for PI3K/AKT/mTOR Pathway Proteins
Materials:
-
Cancer cells of interest
-
Complete culture medium
-
AZD8186 (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-AKT (S473), anti-total AKT, anti-p-S6 (S240/244), anti-total S6, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat cells with AZD8186 or vehicle control for the desired time points.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: AZD8186 inhibits PI3Kβ, blocking the PI3K/AKT/mTOR pathway and glucose metabolism.
Caption: Experimental workflow for assessing the impact of AZD8186 on glucose metabolism.
Caption: A logical troubleshooting guide for AZD8186 experiments.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 5. medkoo.com [medkoo.com]
- 6. scholarworks.uark.edu [scholarworks.uark.edu]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Glycolysis stress test in organoids [protocols.io]
- 9. tabaslab.com [tabaslab.com]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Drug: AZD8186 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. cellbiolabs.com [cellbiolabs.com]
- 18. | BioWorld [bioworld.com]
AZD8186 Technical Support Center: Enhancing Efficacy in Resistant Tumors
Welcome to the AZD8186 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues encountered when investigating strategies to enhance AZD8186 efficacy in resistant tumors.
Frequently Asked Questions (FAQs)
Q1: We are observing limited single-agent efficacy of AZD8186 in our PTEN-deficient cancer model. What are the potential reasons and next steps?
A1: While PTEN deficiency is a key sensitizing biomarker for AZD8186, limited single-agent activity can occur due to several resistance mechanisms. A primary reason is the feedback activation of other signaling pathways, most notably the reactivation of PI3Kα signaling.[1] In PTEN-mutated tumors, inhibition of PI3Kβ by AZD8186 can lead to a rebound in AKT phosphorylation driven by the PI3Kα isoform.[1]
Recommended Next Steps:
-
Confirm PTEN status: Ensure that the PTEN loss is profound and homogenous in your model.
-
Investigate PI3Kα reactivation: Perform time-course western blotting for p-AKT (S473 and T308) after AZD8186 treatment. A transient inhibition followed by a rebound in phosphorylation suggests PI3Kα reactivation.
-
Consider combination strategies: The most effective approach to overcome this resistance is to co-inhibit the reactivated pathway. Combining AZD8186 with a PI3Kα-selective inhibitor (e.g., BYL719/alpelisib) has been shown to lead to a more durable inhibition of PI3K signaling, increased apoptosis, and enhanced anti-tumor activity.[1]
Q2: What is the rationale for combining AZD8186 with an mTOR inhibitor like vistusertib?
A2: The rationale for combining AZD8186 with an mTOR inhibitor such as vistusertib is to achieve a more comprehensive blockade of the PI3K/AKT/mTOR pathway.[2] While AZD8186 targets the PI3Kβ isoform, leading to decreased AKT phosphorylation, downstream signaling can still be maintained through mTORC1 and mTORC2. Vistusertib is a dual mTORC1/mTORC2 inhibitor. By targeting both PI3Kβ and mTOR, this combination aims to prevent pathway reactivation and more effectively suppress tumor growth.[2][3] Preclinical studies have shown that this combination can be particularly effective even in cell lines that are more resistant to AZD8186 alone.[3]
Q3: We are planning a preclinical in vivo study combining AZD8186 with docetaxel. What are some key considerations for study design?
A3: Combining AZD8186 with docetaxel has shown promise in preclinical models of PTEN-deficient triple-negative breast cancer (TNBC) and prostate cancer.[4][5][6][7] Key considerations include:
-
Dosing and Scheduling: Intermittent dosing of AZD8186 may be as effective as continuous dosing and can help manage potential toxicities.[2][8] For instance, a 5-days-on, 2-days-off schedule has been used in clinical trials.[2] Docetaxel is typically administered as a single dose. The combination has been shown to provide prolonged tumor control even with a single dose of docetaxel when AZD8186 treatment is maintained.[4]
-
Toxicity: While preclinical studies have shown that the combination can be well-tolerated, it is crucial to monitor for overlapping toxicities.[9] In clinical trials, a high rate of neutropenia was observed with the combination of AZD8186 and docetaxel, which was mitigated with prophylactic G-CSF.[6]
-
Tumor Model Selection: This combination is most rational in PTEN-deficient or PIK3CB-mutated tumors where there is a strong dependence on PI3Kβ signaling.[5][6]
Q4: Can AZD8186 be effective in PTEN-wild-type tumors?
A4: While the primary rationale for AZD8186 is in PTEN-deficient tumors, there is emerging evidence for its efficacy in other contexts, particularly in combination with other targeted agents. For instance, in docetaxel-resistant, PTEN-wild-type metastatic castration-resistant prostate cancer (mCRPC) models, the combination of AZD8186 with the MEK inhibitor selumetinib has shown synergistic anti-proliferative and pro-apoptotic activity.[9] This suggests that in certain contexts, co-inhibition of the PI3K and MEK/ERK pathways can be a viable strategy, even in the absence of PTEN loss.[9]
Troubleshooting Guides
Issue 1: Inconsistent results in cell proliferation assays with AZD8186.
| Potential Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a well-characterized, single-cell cloned population. Perform regular authentication of your cell lines. |
| Variable PTEN expression | Confirm PTEN status by Western blot or IHC at the start of your experiments and monitor for any changes over time in culture. |
| Assay duration | For some cell lines, the cytostatic effects of AZD8186 may take longer to become apparent. Consider extending the duration of your proliferation assay (e.g., to 72 hours or longer). |
| Serum concentration in media | Components in fetal bovine serum (FBS) can activate the PI3K pathway and may interfere with AZD8186 activity. Consider using serum-starved conditions for short-term signaling experiments or a consistent, lower percentage of FBS for proliferation assays. |
Issue 2: Lack of synergistic effect when combining AZD8186 with another inhibitor in vitro.
| Potential Cause | Troubleshooting Step |
| Suboptimal drug concentrations | Perform a full dose-response matrix to identify the optimal concentrations of each drug for synergistic effects. Use synergy software (e.g., Combenefit, SynergyFinder) to analyze your data. |
| Incorrect scheduling of drug administration | The order and timing of drug addition can be critical. For example, pre-treating with one agent before adding the second may be more effective. Test different scheduling regimens (e.g., sequential vs. concurrent administration). |
| Inappropriate cell line model | The synergistic effect may be context-dependent. Ensure your cell line has the appropriate genetic background (e.g., PTEN status, co-mutations) for the combination being tested. |
| Cross-talk with other signaling pathways | The combination may be leading to the activation of a tertiary escape pathway. Perform phosphoproteomic or western blot analysis to investigate the activation of other pro-survival pathways. |
Quantitative Data Summary
Table 1: In Vitro Activity of AZD8186
| Cell Line | Cancer Type | PTEN Status | AZD8186 GI50 (µmol/L) |
| MDA-MB-468 | TNBC | Null | 0.065[4] |
| HCC70 | TNBC | Null | <1[4] |
| LNCaP | Prostate | Null | <1[4] |
| PC3 | Prostate | Null | <1[4] |
| BT474 | Breast | Wild Type | >1[4] |
Table 2: Biochemical IC50 Values for AZD8186
| PI3K Isoform | IC50 (nmol/L) |
| PI3Kβ | 4[4] |
| PI3Kδ | 12[4] |
| PI3Kα | 35[4] |
| PI3Kγ | 675[4] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat with AZD8186, a combination agent, or vehicle control (e.g., DMSO) at the desired concentrations for the specified time points (e.g., 2, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., p-AKT S473, total AKT, p-S6, total S6, PTEN, GAPDH) overnight at 4°C. The following day, wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID).
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle, AZD8186 alone, combination agent alone, AZD8186 + combination agent).
-
Drug Administration: Administer drugs according to the planned dose and schedule. AZD8186 is typically administered orally (p.o.) twice daily (b.i.d.). Chemotherapeutic agents like docetaxel are often given intravenously (i.v.).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, IHC).
Visualizations
Caption: PI3K signaling pathway and points of inhibition.
Caption: Overcoming resistance to AZD8186 with combination therapy.
Caption: Preclinical experimental workflow for evaluating AZD8186 combinations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovering Synergistic Compounds with BYL-719 in PI3K Overactivated Basal-like PDXs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Challenges in the clinical development of PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PI3K Inhibitors: AZD8186 vs. Pan-PI3K Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in cancer has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of AZD8186, a selective PI3Kβ/δ inhibitor, with several pan-PI3K inhibitors, offering insights into their biochemical profiles, preclinical efficacy, and clinical performance.
The PI3K Signaling Pathway and Points of Inhibition
The PI3K pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including mTOR, to promote cell survival and proliferation. Pan-PI3K inhibitors block all class I PI3K isoforms (α, β, γ, and δ), whereas isoform-selective inhibitors, like AZD8186, target specific isoforms, potentially offering a more favorable therapeutic window.
Caption: PI3K signaling pathway and inhibitor targets.
Biochemical Selectivity Profile
The selectivity of a PI3K inhibitor across the different isoforms is a key determinant of its efficacy and toxicity profile. AZD8186 distinguishes itself from pan-PI3K inhibitors by its potent and selective inhibition of the PI3Kβ and PI3Kδ isoforms.
| Inhibitor | Target | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference |
| AZD8186 | PI3Kβ/δ | 35 | 4 | 675 | 12 | [1] |
| BKM120 (Buparlisib) | Pan-PI3K | ~52 | ~166 | ~116 | ~262 | [2] |
| Copanlisib | Pan-PI3K | 0.5 | 3.7 | 6.4 | 0.7 | [3] |
| Idelalisib | PI3Kδ | 8600 | 4000 | 2100 | 19 | [4] |
Preclinical Performance
Preclinical studies in various cancer models provide valuable insights into the potential therapeutic applications of these inhibitors.
In Vitro Cellular Activity of AZD8186
| Cell Line | Cancer Type | Genetic Background | pAKT Inhibition (IC50, nM) | Cell Proliferation (GI50, nM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | PTEN-null | 3 | 65 | [1] |
| PC3 | Prostate Cancer | PTEN-null | - | - | [5] |
| JEKO | Mantle Cell Lymphoma | - | 17 (IgM-stimulated) | 228 (IgM-stimulated) | [1] |
| BT474c | Breast Cancer | PIK3CA-mutant | 752 | 1981 | [1] |
In Vivo Tumor Growth Inhibition
| Inhibitor | Cancer Model | Xenograft | Dosing | Tumor Growth Inhibition (%) | Reference |
| AZD8186 | Triple-Negative Breast Cancer | HCC70 | 25 mg/kg, bid | 62 | [5][6] |
| 50 mg/kg, bid | 85 | [5][6] | |||
| Triple-Negative Breast Cancer | MDA-MB-468 | 25 mg/kg, bid | 47 | [5][6] | |
| 50 mg/kg, bid | 76 | [5][6] | |||
| Prostate Cancer | PC3 | 25 mg/kg, bid | 59 | [6] | |
| 50 mg/kg, bid | 64 | [6] | |||
| Prostate Cancer | HID28 (explant) | - | 79 | [6] | |
| Renal Cancer | 786-0 | 12.5 mg/kg | Sensitive | [7] | |
| Copanlisib | Breast Cancer | KPL4 (rat) | 0.5-6 mg/kg, i.v. | 77-100 | [4] |
| BKM120 (Buparlisib) | Medulloblastoma | DAOY | 30 mg/kg, daily | Significant | [8] |
Clinical Efficacy
Clinical trials provide the ultimate assessment of an inhibitor's therapeutic potential and safety in patients.
| Inhibitor | Trial Phase | Cancer Type | Combination | Objective Response Rate (ORR) | Other Efficacy Measures | Reference |
| AZD8186 | Ib/II | Advanced Gastric Cancer | Paclitaxel | 18.8% | DCR: 68.8% | [9] |
| BKM120 (Buparlisib) | III (BELLE-2) | HR+/HER2- Breast Cancer | Fulvestrant | Modest Improvement | Modest PFS prolongation | [10] |
| Copanlisib | II (CHRONOS-1) | Relapsed/Refractory Indolent Lymphoma | Monotherapy | 59.2% | Median PFS: 11.2 months | [6] |
| Idelalisib | III | Relapsed CLL | Rituximab | 81% | 24-week PFS rate: 93% | [11] |
Experimental Protocols
PI3K Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific PI3K isoforms.
General Protocol:
-
Reagents: Recombinant human PI3K isoforms (α, β, γ, δ), lipid substrate (e.g., PIP2), ATP, kinase buffer, and the test inhibitor.
-
Procedure: The kinase reaction is initiated by mixing the PI3K enzyme, lipid substrate, and varying concentrations of the inhibitor in the kinase buffer. The reaction is started by the addition of ATP.
-
Detection: The amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, including radiometric assays (with [γ-³²P]ATP) followed by thin-layer chromatography, or non-radioactive methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based assays that use a PIP3-binding protein.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of an inhibitor on the growth of cancer cell lines.
General Protocol:
-
Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into multi-well plates at a predetermined density.
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the test inhibitor. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (typically 48-72 hours).
-
Quantification: Cell viability or proliferation is measured using assays such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting.
-
Data Analysis: The results are expressed as a percentage of the vehicle control, and the GI50 (concentration for 50% of maximal inhibition of cell growth) is calculated.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an inhibitor in a living organism.
General Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. The test inhibitor is administered (e.g., orally, intraperitoneally) according to a specific dosing schedule. The control group receives a vehicle.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and may be used for further analysis (e.g., biomarker studies).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
AZD8186, with its selective inhibition of PI3Kβ and PI3Kδ, represents a distinct therapeutic strategy compared to pan-PI3K inhibitors. Its preclinical efficacy is particularly noted in PTEN-deficient cancer models, a setting where PI3Kβ signaling is often upregulated. Pan-PI3K inhibitors like BKM120 and copanlisib have shown broader activity across different cancer types but can be associated with on-target toxicities related to the inhibition of all class I isoforms. The choice between a selective and a pan-PI3K inhibitor will likely depend on the specific genetic makeup of the tumor and the desired therapeutic window. The data presented in this guide provides a foundation for researchers to make informed decisions in the development and application of these targeted therapies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BKM120 induces apoptosis and inhibits tumor growth in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The present and future of PI3K inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copanlisib for the Treatment of Malignant Lymphoma: Clinical Experience and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination of copanlisib with cetuximab improves tumor response in cetuximab-resistant patient-derived xenografts of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
AZD8186 vs. PI3K Alpha Inhibitors in PTEN-Mutant Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The loss of the tumor suppressor gene PTEN is a frequent event in a multitude of cancers, leading to aberrant activation of the PI3K/AKT/mTOR signaling pathway and promoting tumor growth and survival. This dependency on the PI3K pathway has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two major classes of PI3K inhibitors, the PI3Kβ-selective inhibitor AZD8186 and PI3Kα-selective inhibitors, in the context of PTEN-mutant cancers, supported by experimental data.
Introduction to PI3K Signaling in PTEN-Mutant Cancers
The PI3K family of lipid kinases plays a crucial role in cell signaling. Class IA PI3Ks, comprising the catalytic subunits p110α, p110β, and p110δ, are key regulators of the PI3K/AKT/mTOR pathway. PTEN is a phosphatase that counteracts PI3K activity by dephosphorylating PIP3 to PIP2. In cancers with PTEN loss, the subsequent accumulation of PIP3 leads to constitutive activation of the PI3K pathway. Preclinical evidence suggests that PTEN-deficient tumors often exhibit a particular dependence on the p110β isoform of PI3K, making it a rational target for inhibition[1][2][3]. In contrast, PI3Kα inhibitors are primarily effective in cancers driven by activating mutations in the PIK3CA gene, which encodes the p110α subunit[4][5][6]. Loss of PTEN can, in fact, be a mechanism of resistance to PI3Kα inhibitors[7][8].
Mechanism of Action and Pathway Intervention
AZD8186 is a potent and selective dual inhibitor of PI3Kβ and PI3Kδ[1][2][9]. In PTEN-mutant cancers, its primary mechanism of action is the inhibition of the p110β isoform, leading to the suppression of downstream signaling through AKT and mTOR. PI3Kα inhibitors, on the other hand, selectively target the p110α isoform. The diagram below illustrates the points of intervention for each inhibitor class within the PI3K signaling cascade.
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical studies, comparing the activity of AZD8186 and PI3Kα inhibitors in PTEN-deficient cancer models.
Table 1: In Vitro Cell Proliferation (GI50/IC50 Values)
| Cell Line | Cancer Type | PTEN Status | AZD8186 (μM) | PI3Kα Inhibitor (e.g., BYL719) (μM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 0.065 | >10 | [10] |
| HCC70 | Triple-Negative Breast Cancer | Null | <1 | Not Reported | [1][11] |
| LNCaP | Prostate Cancer | Null | 0.1 ± 0.092 | No effect on pAKT | [12] |
| PC3 | Prostate Cancer | Null | <1 | Not Reported | [1][11] |
| BT-474 | Breast Cancer (PIK3CA mutant) | Wild-Type | 1.981 | Sensitive | [10][12] |
GI50: Concentration causing 50% growth inhibition. IC50: Concentration causing 50% inhibition of a specific target.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Cancer Type | PTEN Status | Treatment | Tumor Growth Inhibition (%) | Reference |
| HCC70 | Triple-Negative Breast Cancer | Null | AZD8186 | Significant | [11][13] |
| PC3 | Prostate Cancer | Null | AZD8186 | Significant | [11][13] |
| LNCaP | Prostate Cancer | Null | AZD8186 (75 mg/kg BID) | Maximal inhibition | [12] |
| Patient-Derived (PTEN-null) | Breast Cancer | Null | BYL719 | Resistant | [7] |
| Patient-Derived (PTEN-null) | Breast Cancer | Null | BKM120 (pan-PI3K) | Sensitive | [7] |
Key Experimental Protocols
Below are summaries of methodologies used in the cited studies to evaluate the efficacy of these inhibitors.
Cell Proliferation Assays
-
Method: Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations. Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: GI50 or IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Western Blotting for Pathway Modulation
-
Purpose: To assess the inhibition of key downstream effectors of the PI3K pathway.
-
Method:
-
Cells are treated with the inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Membranes are incubated with primary antibodies against phosphorylated and total proteins (e.g., p-AKT, total AKT, p-S6, total S6).
-
Secondary antibodies conjugated to a detectable enzyme are used for visualization.
-
-
Data Analysis: Band intensities are quantified using densitometry software to determine the degree of pathway inhibition.
In Vivo Xenograft Studies
-
Method:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
Inhibitors are administered orally at specified doses and schedules.
-
Tumor volume is measured regularly using calipers.
-
-
Data Analysis: Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between treated and control groups at the end of the study.
Resistance Mechanisms and Combination Strategies
A key challenge with targeted therapies is the development of resistance. In the context of PI3K inhibitors:
-
Resistance to PI3Kα inhibitors: Loss of PTEN is a known mechanism of acquired resistance to PI3Kα inhibitors like BYL719 (alpelisib)[5][6][7][8]. In such cases, the tumor cells become dependent on the p110β isoform for PI3K pathway signaling, rendering PI3Kα inhibitors ineffective[7].
-
Resistance to PI3Kβ inhibitors: Reactivation of the PI3K pathway through PI3Kα can occur following treatment with PI3Kβ inhibitors like AZD8186[12][13]. This feedback loop can limit the efficacy of single-agent therapy.
These resistance mechanisms highlight the rationale for combination therapies. Studies have shown that combining PI3Kβ inhibitors with PI3Kα inhibitors or mTOR inhibitors can lead to more durable pathway inhibition and enhanced anti-tumor activity in PTEN-mutant models[12][13]. The combination of AZD8186 with the mTOR inhibitor vistusertib has shown promise in controlling the growth of PTEN-null tumors in vivo[13][14].
Clinical Landscape
AZD8186 has been investigated in Phase I clinical trials, both as a monotherapy and in combination with other agents like docetaxel and abiraterone acetate, in patients with advanced solid tumors, including those with PTEN loss[9][15][16]. These trials have demonstrated a manageable safety profile and preliminary signs of anti-tumor activity[16]. PI3Kα inhibitors, most notably alpelisib (BYL719), are approved for the treatment of PIK3CA-mutated breast cancer. Clinical data suggests that the benefit of PI3Kα inhibitors is largely confined to tumors with PIK3CA mutations[5][6].
Conclusion
For PTEN-mutant cancers, the available preclinical data strongly support the rationale for targeting the PI3Kβ isoform. AZD8186 demonstrates significant single-agent activity in PTEN-deficient cell lines and xenograft models, where PI3Kα inhibitors are largely ineffective. The development of resistance to both classes of inhibitors underscores the importance of exploring rational combination strategies to achieve more comprehensive and sustained inhibition of the PI3K pathway. Future clinical investigations will be crucial to fully define the therapeutic potential of AZD8186 and other PI3Kβ-selective inhibitors in patients with PTEN-deficient tumors.
References
- 1. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3Kβ Signaling with AZD8186 Inhibits Growth of PTEN-Deficient Breast and Prostate Tumors Alone and in Co… [ouci.dntb.gov.ua]
- 3. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergent loss of PTEN leads to clinical resistance to a PI3Kα inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. DSpace [christie.openrepository.com]
- 15. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validating AZD8186 Target Engagement in Tumor Biopsies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ), in tumor biopsies. We will compare AZD8186 with other selective PI3Kβ inhibitors, presenting supporting experimental data, detailed protocols, and visual aids to facilitate understanding and application in a research setting.
Introduction to AZD8186 and PI3Kβ Inhibition
AZD8186 is a selective inhibitor of the p110β isoform of PI3K, with additional activity against the p110δ isoform. The PI3K/AKT/mTOR signaling pathway is frequently dysregulated in cancer, and in tumors with loss of the tumor suppressor PTEN, there is a particular dependence on the PI3Kβ isoform for tumor growth and survival. Therefore, validating that AZD8186 effectively engages its target, PI3Kβ, within the tumor is crucial for its clinical development. This is typically assessed by measuring the phosphorylation of downstream biomarkers such as AKT and PRAS40.
Comparative Analysis of PI3Kβ Inhibitors
To provide a comprehensive overview, we compare the target engagement of AZD8186 with two other selective PI3Kβ inhibitors that have been evaluated in clinical trials: GSK2636771 and SAR260301.
Quantitative Data on Target Engagement in Tumor Biopsies
The following table summarizes the available clinical and preclinical data on the inhibition of key pharmacodynamic biomarkers in tumor tissue following treatment with AZD8186 and its alternatives.
| Inhibitor | Biomarker | Assay | Tumor Type | Dose/Treatment | % Inhibition / Change from Baseline | Reference |
| AZD8186 | pAKT (S473) (membranous) | IHC | Advanced Solid Tumors | 60-120 mg BID | Variable reduction in H-score; individual patient data shows decreases from baseline. | [1][2][3] |
| pPRAS40 | IHC | Advanced Solid Tumors | 60-120 mg BID | Variable reduction in H-score; individual patient data shows decreases from baseline. | [1][2][3] | |
| pAKT (S473 & T308), pPRAS40 | Western Blot | HCC70 Xenografts | 25-50 mg/kg BID | Dose and time-dependent inhibition observed. | [4][5] | |
| GSK2636771 | pAKT (S473), pPRAS40 (T246) | Not Specified | Advanced Solid Tumors | 400 mg QD (RP2D) | Decreases observed in 4 of 5 evaluable patients. | [6] |
| pAKT (S473) / Total AKT | Meso Scale Discovery | Platelet-Rich Plasma | 100-500 mg QD | Median decrease from baseline of ≥61%. | [6] | |
| pAKT (S473) | Western Blot | PTEN-deficient cells | Concentration-dependent | Significant inhibition observed. | ||
| SAR260301 | pAKT | Meso Scale Discovery | Platelets | 100 mg QD - 800 mg BID | Maximal inhibition correlated with exposure, but sustained inhibition was not achieved. | [7][8] |
| pAKT (S473 & T308) | Not Specified | PTEN-deficient Xenografts | Oral administration | Dose and time-dependent inhibition. | [9] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of validating target engagement, the following diagrams are provided.
Caption: PI3Kβ signaling pathway and the inhibitory action of AZD8186.
References
- 1. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Biomarkers for Predicting Response to (Rac)-AZD8186: A Comparative Guide
(Rac)-AZD8186, a potent and selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), has shown promise in preclinical studies, particularly in tumors with dysregulated PI3K/Akt/mTOR signaling. The identification of reliable predictive biomarkers is crucial for patient selection and maximizing the therapeutic benefit of this targeted agent. This guide provides a comparative analysis of key biomarkers investigated for predicting response to AZD8186, supported by experimental data and detailed methodologies.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the p110β and p110δ catalytic subunits of PI3K. This dual specificity makes it a candidate for treating cancers dependent on the signaling pathways driven by these isoforms. A primary mechanism of hyperactivation of the PI3K pathway in cancer is the loss of the tumor suppressor phosphatase and tensin homolog (PTEN), which leads to an increased reliance on PI3Kβ signaling for tumor cell proliferation and survival.[1][2]
Key Predictive Biomarkers: A Comparative Analysis
The leading biomarkers for predicting response to AZD8186 are loss of PTEN expression and activating mutations in the PIK3CB gene, which encodes the p110β subunit of PI3K.
PTEN Loss
Loss of PTEN function, a frequent event in various cancers, is a strong rationale for the use of PI3Kβ inhibitors like AZD8186.[3] Preclinical evidence suggests that cancer cell lines with PTEN deficiency are enriched among those sensitive to AZD8186.[4]
PIK3CB Mutations
Activating mutations in PIK3CB are another potential predictor of sensitivity to AZD8186. These mutations can lead to constitutive activation of the PI3Kβ isoform, making it a direct therapeutic target.[5] While less frequent than PTEN loss, PIK3CB mutations have been associated with significant clinical benefit in at least one patient treated with AZD8186 in combination with paclitaxel.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for the predictive performance of these biomarkers for AZD8186.
Table 1: Preclinical Sensitivity of Cancer Cell Lines to AZD8186
| Biomarker Status | Number of Cell Lines | % Sensitive (GI50 < 1 µmol/L) | Reference |
| PTEN Deficient | 13 | Not specified, but enriched in sensitive group | [4] |
| PTEN Wild-Type | Not specified | Less frequent in sensitive group | [4] |
Table 2: Clinical Efficacy of AZD8186 in Combination with Paclitaxel in Advanced Gastric Cancer
| Biomarker | Number of Patients | 4-Month Progression-Free Survival (PFS) Rate | Notable Outcomes | Reference |
| PTEN Loss | 18 | 18.8% | Modest efficacy | [6] |
| PIK3CB Mutation | 1 | Not applicable | Long-term clinical benefit (durable stable disease) | [6] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action of AZD8186 and the workflows for biomarker assessment, the following diagrams are provided.
Experimental Protocols
Immunohistochemistry (IHC) for PTEN Protein Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) for 20-30 minutes.
-
Blocking: Endogenous peroxidase activity is blocked with a 3% hydrogen peroxide solution. Non-specific antibody binding is blocked with a protein block solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against PTEN (e.g., clone 138G6, Cell Signaling Technology) at a 1:100 dilution overnight at 4°C.[7]
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a diaminobenzidine (DAB) substrate-chromogen system.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
-
Scoring: PTEN expression is evaluated using an H-score, which considers both the intensity and percentage of stained tumor cells. A low H-score is indicative of PTEN loss.
Mutational Analysis of PIK3CB
-
DNA Extraction: Genomic DNA is extracted from FFPE tumor tissue or fresh-frozen tumor samples.
-
PCR Amplification: Exons of the PIK3CB gene, particularly those known to harbor hotspot mutations (e.g., exons 3, 5, 8, 10, 13, and 21), are amplified using polymerase chain reaction (PCR).
-
Sequencing:
-
Sanger Sequencing: The amplified PCR products are purified and sequenced using the Sanger method to identify specific nucleotide changes.
-
Next-Generation Sequencing (NGS): A targeted NGS panel that includes the PIK3CB gene can be used for more comprehensive and sensitive mutation detection, especially in heterogeneous tumor samples.
-
-
Data Analysis: Sequencing data is analyzed to identify and characterize any mutations, such as missense mutations that lead to amino acid substitutions in functionally important domains of the p110β protein.
Western Blot for Phosphorylated Akt, PRAS40, and S6
-
Protein Extraction: Cells or tumor tissues are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a solution of 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of Akt (Ser473), PRAS40 (Thr246), and S6 (Ser235/236), as well as antibodies for the total forms of these proteins as loading controls.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the phosphorylated protein bands is normalized to the corresponding total protein bands.
Comparison with Alternatives
Direct comparisons of this compound with other PI3Kβ inhibitors or standard-of-care treatments in biomarker-defined patient populations are limited. However, the available data suggests that:
-
Combination Therapy: AZD8186 may be more effective when used in combination with other agents, such as taxane-based chemotherapy (paclitaxel or docetaxel) or hormonal therapies (abiraterone).[2][6][8] Preclinical studies have shown that the combination of AZD8186 with docetaxel leads to enhanced tumor growth inhibition in PTEN-deficient models.[2]
-
Other PI3K Inhibitors: Several other PI3K inhibitors are in development or clinical use. Pan-PI3K inhibitors have been associated with greater toxicity, highlighting a potential advantage for the more selective profile of AZD8186.[1] Alpelisib, a PI3Kα-specific inhibitor, is approved for PIK3CA-mutated breast cancer, indicating the value of isoform-specific inhibition guided by predictive biomarkers.
Conclusion
Both PTEN loss and activating PIK3CB mutations are promising predictive biomarkers for identifying patients who may benefit from treatment with this compound. Preclinical data strongly supports the enrichment of PTEN-deficient tumors among those sensitive to AZD8186. While clinical data is still emerging, the observation of a durable response in a PIK3CB-mutated patient is highly encouraging.
Further clinical investigation is needed to directly compare the predictive value of these biomarkers and to establish optimal treatment strategies, including combination therapies, for biomarker-selected patient populations. The detailed experimental protocols provided in this guide offer a foundation for the standardized assessment of these biomarkers in future research and clinical trials.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High Efficacy of Combination Therapy Using PI3K/AKT Inhibitors with Androgen Deprivation in Prostate Cancer Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of AZD8186 and Other PI3Kβ Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the phosphoinositide 3-kinase beta (PI3Kβ) inhibitor AZD8186 with other selective inhibitors of the same target. This document summarizes key preclinical data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in drug discovery and development.
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN, is a hallmark of many cancers.[1] The class I PI3K enzymes, comprising α, β, γ, and δ isoforms, have distinct roles in normal physiology and disease. Notably, tumors with PTEN loss often exhibit a dependency on the PI3Kβ isoform for survival and proliferation, making it an attractive therapeutic target.[2][3]
AZD8186 is a potent and selective inhibitor of PI3Kβ with additional activity against the δ isoform.[4] This guide compares the preclinical profile of AZD8186 with other notable PI3Kβ-selective inhibitors, GSK2636771 and SAR260301, focusing on their biochemical potency, cellular activity, and in vivo efficacy, particularly in the context of PTEN-deficient cancers.[5][6]
Biochemical Potency: A Comparative Overview
The in vitro potency of AZD8186, GSK2636771, and SAR260301 against the four class I PI3K isoforms is a key differentiator. The half-maximal inhibitory concentration (IC50) values from various biochemical assays are summarized below. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
| Inhibitor | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kγ (IC50, nM) | PI3Kδ (IC50, nM) | Reference(s) |
| AZD8186 | 35 | 4 | 675 | 12 | [4][6] |
| GSK2636771 | >5800 | 5.2 | >126000 | 58 | [1] |
| SAR260301 | 1539 | 23 | >10000 | 468 | [7] |
Table 1: Comparative biochemical IC50 values of selected PI3Kβ inhibitors. Lower values indicate higher potency.
Cellular Activity in Preclinical Models
The efficacy of PI3Kβ inhibitors is often evaluated in cancer cell lines with specific genetic backgrounds, particularly those with PTEN loss. Key metrics include the inhibition of AKT phosphorylation (a downstream marker of PI3K activity) and the impact on cell proliferation.
| Inhibitor | Cell Line(s) | Genetic Background | Key Findings | Reference(s) |
| AZD8186 | MDA-MB-468, PC3, LNCaP | PTEN-null | Potent inhibition of pAKT (IC50 ~3 nM in MDA-MB-468); significant growth inhibition in a panel of PTEN-deficient cell lines.[8] | [8] |
| GSK2636771 | Panel of cell lines | PTEN-deficient | Primarily inhibited the growth of PTEN-deficient cancer cells; concentration-dependent inhibition of AKT phosphorylation.[9] | [9] |
| SAR260301 | Panel of cell lines | PTEN-deficient | Modulates pAKT levels exclusively in PTEN-deficient tumor cell lines (IC50 range 39-310 nM for pAKT-S473).[10] | [10] |
Table 2: Summary of in vitro cellular activity of PI3Kβ inhibitors in PTEN-deficient cancer cell lines.
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of these inhibitors has been assessed in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice. These studies provide insights into the therapeutic potential of the compounds in a more complex biological system.
| Inhibitor | Tumor Model(s) | Dosing | Key Findings | Reference(s) |
| AZD8186 | PC3 (prostate), HCC70 (breast) | 50 mg/kg, twice daily | Significant tumor growth inhibition in PTEN-deficient models.[11][12] | [11][12] |
| GSK2636771 | PC-3 (prostate) | Oral administration | Resulted in stable disease and/or tumor growth inhibition with a dose- and time-dependent pharmacodynamic response.[13] | [13] |
| SAR260301 | Human PTEN-deficient tumor xenografts | Oral administration | Dose and time-dependent inhibition of the PI3K pathway. However, rapid clearance limited sustained pathway inhibition required for anti-tumor activity.[10][14] | [10][14] |
Table 3: Overview of in vivo efficacy of PI3Kβ inhibitors in preclinical xenograft models.
Preclinical Pharmacokinetic Profiles
A summary of the available preclinical pharmacokinetic data is presented below. Direct comparisons are challenging due to variations in experimental design.
| Inhibitor | Key Pharmacokinetic Parameters (preclinical models) | Reference(s) |
| AZD8186 | Short half-life in mice, leading to intermittent target coverage over a 24-hour dosing interval. Co-administration with a CYP450 inhibitor (ABT) significantly increases exposure and efficacy.[15] | [15] |
| GSK2636771 | Orally bioavailable. Doses >200 mg once daily in humans resulted in blood concentrations predicted to robustly inhibit PI3Kβ.[16] | [16] |
| SAR260301 | Rapidly cleared, making it difficult to maintain exposures associated with anti-tumor activity in preclinical models.[14] | [14] |
Table 4: Summary of preclinical pharmacokinetic characteristics.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams are provided.
Experimental Protocols
p-Akt (Ser473) Western Blot Assay
This protocol is a standard method to assess the inhibition of the PI3K pathway by measuring the phosphorylation of its downstream effector, AKT.
Materials:
-
PTEN-deficient cancer cell lines (e.g., MDA-MB-468, PC3)
-
Cell culture medium and supplements
-
PI3Kβ inhibitors (AZD8186 and comparators)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 3-4 hours if necessary to reduce basal PI3K activity. Pre-treat cells with various concentrations of the PI3K inhibitor or vehicle control for 1-2 hours.[17]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[17] Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.[17] Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[17]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[17]
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (anti-p-Akt or anti-total Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the bands using an imaging system.[17]
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the p-Akt signal to the total Akt signal. Plot the normalized p-Akt levels against the inhibitor concentration to determine the IC50 value.[17]
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Cell culture medium
-
PI3Kβ inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor for 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[18]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of PI3Kβ inhibitors in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
PTEN-null human cancer cells (e.g., PC3)
-
Matrigel (optional)
-
PI3Kβ inhibitors formulated for oral administration
-
Calipers for tumor measurement
-
Equipment for animal housing and handling in accordance with institutional guidelines
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[6]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[6]
-
Inhibitor Administration: Administer the PI3Kβ inhibitor or vehicle control to the respective groups, typically via oral gavage, at the predetermined dose and schedule.[12]
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume (e.g., Volume = (length x width²)/2).[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis (Optional): At specified time points after the final dose, collect blood samples for pharmacokinetic analysis of drug concentration and tumor tissue for pharmacodynamic analysis of target engagement (e.g., p-Akt levels by Western blot).[5]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[12]
Conclusion
AZD8186 is a potent and selective PI3Kβ/δ inhibitor with demonstrated preclinical activity in PTEN-deficient cancer models. When compared to other PI3Kβ-selective inhibitors like GSK2636771 and SAR260301, AZD8186 shows a favorable biochemical profile. While all three inhibitors show promise in targeting PTEN-null tumors, differences in their selectivity, cellular potency, and pharmacokinetic properties may influence their therapeutic potential and clinical development path. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging PI3Kβ inhibitors. Further head-to-head studies under standardized conditions will be crucial for a definitive comparative assessment.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. PI3Kβ controls immune evasion in PTEN-deficient breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preferential killing of PTEN-null myelomas by PI3K inhibitors through Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DSpace [christie.openrepository.com]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 17. benchchem.com [benchchem.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
The Synergistic Power of AZD8186 in Combination Cancer Therapy: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of AZD8186, a selective PI3Kβ/δ inhibitor, with various chemotherapy agents. The following analysis, supported by experimental data, delves into the enhanced anti-tumor efficacy of combination therapies and the underlying molecular mechanisms.
AZD8186 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with IC50 values of 4 nM and 12 nM, respectively[1]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers[2][3]. AZD8186 has demonstrated significant promise, particularly in tumors with a loss of the tumor suppressor PTEN, which leads to the hyperactivation of the PI3Kβ isoform[1][4][5]. This guide explores the synergistic potential of combining AZD8186 with conventional chemotherapy to enhance its therapeutic efficacy.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of AZD8186 as a single agent and in combination with various chemotherapy drugs.
Table 1: In Vitro Synergistic Effects of AZD8186 with Chemotherapy Agents
| Cell Line | Cancer Type | PTEN Status | Combination Agent | Key Findings |
| MDA-MB-436 | Triple-Negative Breast Cancer | Loss | Paclitaxel, Eribulin, Carboplatin | Marked synergistic effects on inhibition of cell proliferation (Combination Index < 0.8)[3]. |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | Paclitaxel, Eribulin, Carboplatin | Significant synergistic effects on cell proliferation inhibition (Combination Index around and below 0.5)[3]. Combination with paclitaxel induced 33% apoptotic cells compared to ~10% with single agents[3]. |
| Sum-159 | Triple-Negative Breast Cancer | Not Specified | Paclitaxel, Eribulin, Carboplatin | Marked synergistic effects on inhibition of cell proliferation (Combination Index around and below 0.5)[3]. |
| MFM-223 | Breast Cancer | Non-PTEN loss | Paclitaxel, Eribulin, Carboplatin | Moderate synergistic effects (Combination Index around 0.8)[3]. |
Table 2: In Vivo Efficacy of AZD8186 in Combination with Docetaxel
| Tumor Model | Cancer Type | PTEN Status | Treatment | Tumor Growth Inhibition |
| HCC70 Xenograft | Triple-Negative Breast Cancer | Null | AZD8186 (25 mg/kg) | 62%[4] |
| HCC70 Xenograft | Triple-Negative Breast Cancer | Null | AZD8186 (50 mg/kg) | 85%[4] |
| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Null | AZD8186 (25 mg/kg) | 47%[4] |
| MDA-MB-468 Xenograft | Triple-Negative Breast Cancer | Null | AZD8186 (50 mg/kg) | 76%[4] |
| Prostate Cancer Xenograft (PC3) | Prostate Cancer | Null | AZD8186 (25 mg/kg) | Significant inhibition[4] |
| Prostate Cancer Xenograft (HID28) | Prostate Cancer | Null | AZD8186 (50 mg/kg) | Significant inhibition[4] |
| TNBC & Prostate Models | TNBC & Prostate Cancer | Not Specified | AZD8186 + Docetaxel | Increased tumor control compared to single agents[4][5]. |
Signaling Pathways and Experimental Workflows
The synergistic effects of AZD8186 with chemotherapy are rooted in their complementary mechanisms of action. AZD8186 targets the PI3K/AKT/mTOR pathway, a key driver of cell survival and proliferation, while chemotherapy agents induce DNA damage and cell cycle arrest.
The following diagram illustrates a typical workflow for assessing the synergistic effects of AZD8186 in combination with a chemotherapy agent in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (Sulforhodamine B Assay)
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of AZD8186, the chemotherapy agent, or the combination of both for 72 hours[3].
-
Fixation: Cells are fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with Sulforhodamine B (SRB) dye.
-
Measurement: The protein-bound dye is solubilized, and the absorbance is read on a plate reader to determine cell viability[3]. The results are used to calculate the half-maximal inhibitory concentration (IC50) and the Combination Index (CI) to quantify synergy[3].
Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Cells are treated with AZD8186, the chemotherapy agent, or the combination for a specified period (e.g., 72 hours)[3].
-
Cell Collection: Both floating and attached cells are collected.
-
Staining: Cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive)[3].
In Vivo Tumor Xenograft Studies
-
Tumor Implantation: Human cancer cells (e.g., HCC70, MDA-MB-468) are subcutaneously injected into immunocompromised mice[4][6].
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive vehicle control, AZD8186, the chemotherapy agent (e.g., docetaxel), or the combination therapy via appropriate routes and schedules[4][5].
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: Treatment efficacy is determined by comparing the tumor growth inhibition in the treated groups to the vehicle control group[4]. At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., phosphorylated AKT levels) to confirm target engagement[1].
Clinical Perspective
While preclinical data strongly support the synergistic potential of AZD8186 with chemotherapy, clinical translation has shown mixed results. A phase Ib/II study of AZD8186 in combination with paclitaxel in patients with advanced gastric cancer with PTEN loss showed that the combination was well-tolerated but had limited clinical efficacy, leading to the halt of further enrollment[7][8]. This highlights the complexities of translating preclinical findings to the clinic and underscores the need for further research to identify patient populations most likely to benefit from this combination therapy. Another phase I study in patients with advanced solid tumors, including prostate and triple-negative breast cancer, showed that AZD8186 was well-tolerated both as a monotherapy and in combination with abiraterone acetate or vistusertib, with preliminary evidence of antitumor activity[9][10][11].
Conclusion
The combination of the PI3Kβ/δ inhibitor AZD8186 with various chemotherapy agents demonstrates significant synergistic anti-tumor effects in preclinical models, particularly in PTEN-deficient cancers. The enhanced efficacy is attributed to the dual targeting of critical cancer cell survival and proliferation pathways. While the initial clinical data presents a nuanced picture, the strong preclinical rationale warrants further investigation into optimal combination strategies and patient selection biomarkers to fully realize the therapeutic potential of AZD8186 in combination cancer therapy.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD8186 Efficacy Across Diverse Cancer Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the efficacy of AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase beta (PI3Kβ) and delta (PI3Kδ), across various cancer models. The data presented herein is collated from preclinical and clinical studies to offer an objective comparison of its performance as a monotherapy and in combination with other anti-cancer agents.
Mechanism of Action and Therapeutic Rationale
AZD8186 selectively targets the p110β and p110δ isoforms of PI3K, key components of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is frequently dysregulated in cancer, contributing to increased tumor cell growth, survival, and resistance to therapy.[2] Notably, tumors with a loss of the tumor suppressor PTEN (Phosphatase and Tensin homolog) exhibit a dependency on the PI3Kβ isoform for survival, making AZD8186 a targeted therapeutic strategy for PTEN-deficient cancers.[3][4][5][6] Preclinical studies have demonstrated that AZD8186 shows significant single-agent activity in cell lines and tumor models with PTEN loss.[7]
Data Presentation: In Vitro and In Vivo Efficacy of AZD8186
The following tables summarize the quantitative data on the efficacy of AZD8186 from various preclinical studies, highlighting its activity as a single agent and in combination across different cancer cell lines and xenograft models.
Table 1: In Vitro Efficacy of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | Assay Type | Parameter | Value | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | Proliferation | GI₅₀ | 65 nM | [3] |
| JEKO | Mantle Cell Lymphoma | Not Specified | Proliferation (IgM stimulated) | IC₅₀ | 228 nM | [3] |
| BT474c | Breast Cancer (PIK3CA-mutant) | Wild-Type | Proliferation | IC₅₀ | 1.981 µM | |
| Multiple Cell Lines | Various | Enriched for PTEN deficiency | Proliferation | GI₅₀ | < 1 µmol/L (in sensitive lines) | [3][4] |
| JEKO | Mantle Cell Lymphoma | Not Specified | pAKT (Ser473) Inhibition (IgM stimulated) | IC₅₀ | 17 nM | [3] |
Table 2: In Vivo Efficacy of AZD8186 in Xenograft Models
| Cancer Model | Treatment | Dose & Schedule | Outcome | % Tumor Growth Inhibition (TGI) / Regression | Reference |
| HCC70 (TNBC) | AZD8186 | 25 mg/kg, BID | Inhibition | 62% | [3] |
| HCC70 (TNBC) | AZD8186 | 50 mg/kg, BID | Inhibition | 85% | [3] |
| MDA-MB-468 (TNBC) | AZD8186 | 25 mg/kg, BID | Inhibition | 47% | [3] |
| MDA-MB-468 (TNBC) | AZD8186 | 50 mg/kg, BID | Inhibition | 76% | [3] |
| PC3 (Prostate) | AZD8186 | 25 mg/kg, BID | Inhibition | Not specified | [3] |
| PC3 (Prostate) | AZD8186 | 50 mg/kg, BID | Inhibition | Not specified | [3] |
| HCC70 (TNBC) | AZD8186 + Docetaxel | 25mg/kg BID + 15mg/kg | Inhibition | >90% | |
| PC3 (Prostate) | AZD8186 + Docetaxel | 25mg/kg BID + 15mg/kg | Inhibition | >90% | |
| HCC70 (TNBC) | AZD8186 + Selumetinib | 25mg/kg BID + 10mg/kg | Inhibition | 94% | |
| HCC70 (TNBC) | AZD8186 + Vistusertib | 25mg/kg BID + 15mg/kg QD | Regression | -23% | |
| 786-0 (Renal) | AZD8186 + Vistusertib | 12.5mg/kg BID + 15mg/kg QD | Regression | -82% |
Signaling Pathways and Experimental Workflows
Visual representations of the targeted signaling pathway and a typical experimental workflow for evaluating AZD8186 efficacy are provided below.
References
- 1. Facebook [cancer.gov]
- 2. bitesizebio.com [bitesizebio.com]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 5. resources.novusbio.com [resources.novusbio.com]
- 6. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of (Rac)-AZD8186: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the therapeutic index of (Rac)-AZD8186, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms. By objectively comparing its performance with other PI3Kβ inhibitors, pictilisib (GDC-0941) and GSK2636771, this document aims to equip researchers with the necessary data to evaluate its potential in cancer therapy, particularly in tumors with PTEN loss.
Executive Summary
This compound has demonstrated promising anti-tumor activity in preclinical models, especially in cancer cell lines and xenografts characterized by the loss of the tumor suppressor PTEN. Clinical studies have established a manageable safety profile, identifying a recommended Phase II dose (RP2D). This guide synthesizes available preclinical efficacy and clinical safety data to provide an estimate of its therapeutic window and compares it with other relevant PI3Kβ inhibitors.
Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway
This compound selectively targets the p110β and p110δ isoforms of PI3K, crucial components of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In cancers with PTEN loss, the pathway is often hyperactivated, making it a prime target for therapeutic intervention. By inhibiting PI3Kβ and PI3Kδ, AZD8186 effectively blocks downstream signaling, leading to decreased tumor cell proliferation and survival.
Comparative Efficacy Data
The anti-proliferative activity of this compound and its comparators has been evaluated in various cancer cell lines, particularly those with PTEN deficiency. The following tables summarize key in vitro and in vivo efficacy data.
Table 1: In Vitro Anti-proliferative Activity of PI3Kβ Inhibitors in PTEN-deficient Cancer Cell Lines
| Compound | Cell Line | Cancer Type | GI50 (µM) | Reference |
| This compound | PC3 | Prostate | < 1 | |
| MDA-MB-468 | Breast | < 1 | ||
| HCC70 | Breast | < 1 | ||
| Pictilisib (GDC-0941) | PC3 | Prostate | ~0.5 | |
| MDA-MB-468 | Breast | ~0.3 | ||
| GSK2636771 | PC3 | Prostate | Not specified | |
| LNCaP | Prostate | Not specified |
Table 2: In Vivo Anti-tumor Efficacy of PI3Kβ Inhibitors in PTEN-deficient Xenograft Models
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| This compound | PC3 (Prostate) | 75 mg/kg, BID | ~100% | |
| HCC70 (Breast) | 50 mg/kg, BID | Significant inhibition | ||
| Pictilisib (GDC-0941) | Multiple models | Various | Effective in PIK3CA-mutant models | |
| GSK2636771 | PTEN-deficient models | 400 mg, QD | Partial response in a CRPC patient |
Comparative Safety and Tolerability
The therapeutic index is critically dependent on the safety profile of the drug. Clinical trial data provides insights into the maximum tolerated dose (MTD), recommended Phase II dose (RP2D), and common adverse events.
Table 3: Clinical Safety Profile of PI3Kβ Inhibitors
| Compound | Phase I/II MTD / RP2D | Dose-Limiting Toxicities | Common Adverse Events (>10%) | Reference |
| This compound | RP2D: 120 mg BID (5 days on/2 days off) | Rash | Diarrhea, nausea, vomiting, fatigue, rash, decreased appetite, abdominal pain | |
| Pictilisib (GDC-0941) | Not specified | Not specified | Diarrhea, hyperglycemia, rash, stomatitis, colitis | |
| GSK2636771 | RP2D: 400 mg QD | Hypophosphatemia, hypocalcemia | Diarrhea, nausea, vomiting |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50).
Materials:
-
Cancer cell line of interest (e.g., PC3, MDA-MB-468)
-
96-well flat-bottom plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only controls.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value using appropriate software.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cells (e.g., PC3)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice regularly until tumors reach a predetermined size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers and record body weights 2-3 times per week.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Determine the percentage of tumor growth inhibition for the treated group compared to the control group.
Western Blot Analysis for PI3K/Akt Signaling
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
This compound demonstrates potent and selective inhibition of the PI3Kβ/δ isoforms, translating to significant anti-tumor activity
A Comparative Analysis of AZD8186: Long-Term Efficacy and Toxicity in PI3Kβ Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the long-term efficacy and toxicity of AZD8186, a selective inhibitor of the β and δ isoforms of phosphoinositide 3-kinase (PI3K), with other selective PI3Kβ inhibitors. The information is compiled from preclinical studies and clinical trials to support informed decisions in research and drug development.
Executive Summary
AZD8186 has demonstrated a manageable safety profile in clinical trials, with preliminary signs of antitumor activity, particularly in tumors with PTEN loss or PIK3CB mutations. However, its long-term efficacy appears limited in broader patient populations. This guide presents a detailed comparison of AZD8186 with other selective PI3Kβ inhibitors, GSK2636771 and SAR260301, based on available clinical and preclinical data. While all three agents have shown some level of biological activity, challenges in achieving sustained pathway inhibition and managing on-target toxicities remain critical hurdles in their clinical development.
Comparative Efficacy of Selective PI3Kβ Inhibitors
The clinical efficacy of AZD8186 and its counterparts has been evaluated in early-phase trials, primarily in patients with advanced solid tumors. The following table summarizes the key efficacy data from these studies.
| Drug | Trial Identifier | Patient Population | Key Efficacy Results |
| AZD8186 | NCT01884285 (Phase I) | Advanced solid tumors | Preliminary evidence of antitumor activity, including a confirmed partial response in a patient with PTEN-deficient colorectal cancer who was on the study for over 329 days.[1] One castration-resistant prostate cancer (CRPC) patient had stable disease for over 160 days with a minor PSA response. |
| NCT04001569 (Phase Ib/II) | Advanced gastric cancer with PTEN loss | In combination with paclitaxel, the objective response rate (ORR) was 18.8% and the disease control rate was 68.8%. Median progression-free survival (PFS) was 3.6 months and median overall survival (OS) was 8.1 months. A long-term clinical benefit of 23.6 months was observed in one patient with a PIK3CB mutation.[2][3][4] | |
| NCT03218826 (Phase I) | PTEN- or PIK3CB-mutated advanced solid tumors | In combination with docetaxel, one patient with docetaxel-naive prostate cancer had a prolonged partial response. The clinical benefit rate was 22.2%.[5] | |
| GSK2636771 | Phase I | Advanced solid tumors | A radiological partial response was observed in a CRPC patient with PIK3CB amplification, with the response lasting for over a year.[6] Prolonged stable disease (≥24 weeks) was noted in 10 other patients, including two with CRPC and PIK3CB alterations.[6] |
| SAR260301 | NCT01673737 (Phase I) | Advanced solid tumors | No objective responses were documented. Three of 21 patients had PTEN-null disease.[7] |
Comparative Toxicity of Selective PI3Kβ Inhibitors
The safety and tolerability of selective PI3Kβ inhibitors are critical factors in their clinical development. The following table outlines the key toxicity findings from clinical trials.
| Drug | Trial Identifier | Recommended Phase II Dose (RP2D) | Common Adverse Events (≥20% of patients) | Dose-Limiting Toxicities (DLTs) |
| AZD8186 | NCT01884285 (Phase I) | 60 mg twice daily (5 days on/2 days off)[1] | Diarrhea, nausea, fatigue, LFT elevations, decreased appetite[1] | Grade 3 rash with ≥Grade 2 fever and/or chills[1] |
| NCT04001569 (Phase Ib/II) | 120 mg twice daily (with paclitaxel 80 mg/m²)[2] | Neutropenia (44.4%), skin eruption (44.4%), stomatitis (39.8%) | Not specified in detail for the combination. | |
| NCT03218826 (Phase I) | 120 mg twice daily (with docetaxel 75 mg/m²)[5] | Anemia (57%), diarrhea (43%), fatigue (43%)[5] | Neutropenia (managed with growth factor)[5] | |
| GSK2636771 | Phase I | 400 mg once daily[6][8] | Diarrhea (48%), nausea (40%), vomiting (31%)[6][8] | Hypophosphatemia, hypocalcemia[6][8] |
| SAR260301 | NCT01673737 (Phase I) | Not reached | Nausea (14%), vomiting (14%), diarrhea (14%)[2] | Grade 3 pneumonitis, Grade 3 γ-glutamyltransferase increase[2][7] |
Experimental Protocols
In Vivo Antitumor Activity Assessment (Preclinical)
-
Animal Models: Human tumor xenograft models are established by subcutaneously injecting human cancer cell lines (e.g., HCC70 for triple-negative breast cancer, PC3 for prostate cancer) into immunocompromised mice.[9]
-
Drug Administration: AZD8186 is typically administered orally, twice daily, at doses ranging from 25 to 50 mg/kg.[9] Combination studies may involve co-administration with other agents like docetaxel.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. The antitumor effect is assessed by comparing the tumor growth in treated groups to a vehicle-treated control group.[9]
-
Pharmacodynamic Analysis: Tumor and blood samples are collected at various time points after treatment to assess the inhibition of the PI3K pathway. This is typically done by measuring the phosphorylation levels of downstream effectors like AKT and PRAS40 using Western blotting or immunohistochemistry.[9]
Clinical Trial Methodology (Phase I/II)
-
Patient Population: Patients with advanced, treatment-refractory solid tumors, often with specific genetic alterations such as PTEN loss or PIK3CB mutations, are enrolled.[5][10]
-
Study Design: Early phase trials typically follow a dose-escalation design (e.g., 3+3) to determine the maximum tolerated dose (MTD) and recommended phase II dose (RP2D).[5] This is followed by dose-expansion cohorts in specific tumor types.
-
Treatment Regimen: AZD8186 has been administered orally, twice daily, on various schedules including continuous and intermittent (e.g., 5 days on, 2 days off).[10]
-
Safety and Tolerability Assessment: Adverse events are monitored and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).[11][12][13] Dose-limiting toxicities (DLTs) are assessed during the initial cycles of treatment to determine the MTD.[5]
-
Efficacy Evaluation: Tumor responses are assessed using the Response Evaluation Criteria in Solid Tumors (RECIST 1.1).[14][15][16][17] This involves measuring the size of target lesions on imaging scans at baseline and regular intervals during treatment.
Signaling Pathways and Experimental Workflows
PI3K Signaling Pathway and Inhibition by AZD8186
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In many cancers, this pathway is hyperactivated due to mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN. AZD8186 selectively inhibits the p110β and p110δ isoforms of PI3K, thereby blocking the downstream signaling cascade.
Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of AZD8186.
Clinical Trial Workflow for a Phase I Dose-Escalation Study
The workflow for a typical Phase I clinical trial involves several key stages, from patient screening and enrollment to dose escalation and the determination of the recommended dose for further studies.
Caption: A typical workflow for a 3+3 Phase I dose-escalation clinical trial.
Conclusion
AZD8186, a selective PI3Kβ/δ inhibitor, has shown a tolerable safety profile and modest, albeit limited, long-term efficacy in early clinical trials. While a notable long-term benefit was observed in a patient with a specific PIK3CB mutation, broader efficacy remains a challenge. Comparison with other selective PI3Kβ inhibitors like GSK2636771 and SAR260301 reveals similar challenges across the class, including managing on-target toxicities and achieving sustained pathway inhibition necessary for durable antitumor responses. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from PI3Kβ inhibition and exploring rational combination strategies to enhance efficacy and overcome resistance.
References
- 1. ascopubs.org [ascopubs.org]
- 2. First-in-human trial of the PI3Kβ-selective inhibitor SAR260301 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. AZD8186 in Combination With Paclitaxel in Patients With Advanced Gastric Cancer: Results From a Phase Ib/II Study (KCSG ST18-20) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. ascopubs.org [ascopubs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. Common Terminology Criteria for Adverse Events - Wikipedia [en.wikipedia.org]
- 13. dctd.cancer.gov [dctd.cancer.gov]
- 14. RECIST 1.1 – RECIST [recist.eortc.org]
- 15. project.eortc.org [project.eortc.org]
- 16. banook.com [banook.com]
- 17. A Primer on RECIST 1.1 for Oncologic Imaging in Clinical Drug Trials - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro IC50 of AZD8186 with In Vivo Tumor Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the correlation between the in vitro efficacy (IC50/GI50) of AZD8186, a selective PI3Kβ/δ inhibitor, and its in vivo anti-tumor response. The data presented is collated from preclinical studies, offering a comparative overview for researchers in oncology and drug development.
Introduction
AZD8186 is a potent inhibitor of the phosphoinositide 3-kinase (PI3K) beta (β) and delta (δ) isoforms, with IC50 values of 4 nM and 12 nM, respectively.[1] The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a frequent event in human cancers.[2][3] Loss of the tumor suppressor phosphatase and tensin homolog (PTEN) leads to hyperactivation of the PI3K pathway, often rendering tumors dependent on the PI3Kβ isoform.[2][4] This guide focuses on the performance of AZD8186 in preclinical models, with a particular emphasis on PTEN-deficient cancers.
Quantitative Data Summary
The following tables summarize the in vitro growth inhibition and in vivo anti-tumor efficacy of AZD8186 in various cancer cell line models. A strong correlation is observed between in vitro sensitivity, particularly in PTEN-deficient cell lines, and in vivo tumor growth inhibition.
Table 1: In Vitro Activity of AZD8186 in Cancer Cell Lines
| Cell Line | Cancer Type | PTEN Status | AZD8186 GI50 (µM) | Reference |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 0.065 | [5] |
| HCC70 | Triple-Negative Breast Cancer | Null | Not Reported | [6] |
| PC3 | Prostate Cancer | Null | Not Reported | [6] |
| LNCaP | Prostate Cancer | Null | Not Reported | [6] |
| BT474c | Breast Cancer | PIK3CA Mutant | 1.981 | [5] |
Table 2: In Vivo Efficacy of AZD8186 in Xenograft Models
| Cell Line Xenograft | Cancer Type | PTEN Status | AZD8186 Dose (mg/kg, b.i.d.) | Tumor Growth Inhibition (%) | Reference |
| HCC70 | Triple-Negative Breast Cancer | Null | 25 | 62 | [6] |
| HCC70 | Triple-Negative Breast Cancer | Null | 50 | 85 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 25 | 47 | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | Null | 50 | 76 | [6] |
| PC3 | Prostate Cancer | Null | 30 (+ ABT) | 86 | [6] |
| 786-O | Renal Cell Carcinoma | Null | 12.5 - 50 | Dose-dependent inhibition | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of AZD8186 within the PI3K/AKT/mTOR signaling pathway and a typical experimental workflow for assessing its in vitro to in vivo correlation.
References
- 1. Feedback suppression of PI3Kα signaling in PTEN mutated tumors is relieved by selective inhibition of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of PI3Kβ signaling with AZD8186 inhibits growth of PTEN-deficient breast and prostate tumors alone and in combination with docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase I Study Investigating AZD8186, a Potent and Selective Inhibitor of PI3Kβ/δ, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I study of AZD8186 in combination with docetaxel in patients with PTEN-mutated or PIK3CB-mutated advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Disposal of (Rac)-AZD8186: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like (Rac)-AZD8186 is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance with standard laboratory safety protocols and minimizing environmental impact.
This compound is a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K) beta and delta isoforms, crucial in cancer research.[1][2][3] Adherence to proper disposal protocols is paramount to protect personnel and the environment from potential hazards.
Key Disposal Considerations and Procedures
The disposal of this compound, as with any laboratory chemical, should be approached with a clear understanding of its properties and potential hazards. While specific institutional and local regulations must always be followed, the following procedures, based on general best practices for chemical waste management, provide a framework for its safe disposal.[1][2][3][4]
1. Waste Identification and Segregation:
-
Solid Waste: Unused or expired pure this compound powder.
-
Liquid Waste: Solutions containing this compound, including experimental residues and the first rinse of contaminated containers.[3]
-
Contaminated Labware: Items such as pipette tips, gloves, vials, and bench paper that have come into direct contact with the compound.
2. Solid Waste Disposal:
-
Collection: Collect solid this compound waste in a clearly labeled, sealed, and chemically compatible container. The original manufacturer's container is often a suitable option.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the full chemical name "this compound" and any other components of the mixture.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[2][4]
3. Liquid Waste Disposal:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
pH Neutralization: For aqueous solutions, ensure the pH is within a neutral range (typically 6-8) before collection, unless this would create a hazard.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Storage: Store in a secondary containment bin within a designated hazardous waste storage area.
4. Contaminated Labware and Personal Protective Equipment (PPE) Disposal:
-
Solid Contaminated Materials: Place all disposable items, such as gloves, pipette tips, and absorbent paper contaminated with this compound, into a designated hazardous waste bag or container.
-
Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.
-
Glassware: Reusable glassware should be decontaminated. The initial rinseate must be collected as hazardous liquid waste.[3] Subsequent washes can typically be disposed of down the drain, pending institutional guidelines.
5. Empty Container Disposal:
-
Thoroughly empty the container.
-
The first rinse of the "empty" container with a suitable solvent must be collected and disposed of as hazardous liquid waste.[3]
-
After the initial rinse, subsequent rinses can often be managed as non-hazardous waste.
-
Deface or remove the original label before disposing of the rinsed container in the appropriate recycling or solid waste stream, as per your institution's policy.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative parameters relevant to the handling of this compound.
| Parameter | Value | Source |
| Molecular Weight | 457.5 g/mol | [1] |
| Solubility in DMSO | 2 mg/mL | [1] |
| Solubility in DMF | 3 mg/mL | [1] |
| Storage Temperature | -20°C (as a solid) | [2] |
Experimental Protocols
While this document focuses on disposal, it is critical to note that all experimental work leading to the generation of this compound waste should be conducted following approved laboratory protocols. These protocols should detail the quantities of the compound to be used, the solvents involved, and the safety precautions to be taken, all of which inform the final disposal plan.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the material's Safety Data Sheet (SDS) for complete and compliant disposal procedures. Local, state, and federal regulations regarding hazardous waste disposal must be followed.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
